methyl 2-cyano-2-(2-fluorophenyl)acetate
Description
Properties
CAS No. |
259248-36-7 |
|---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Comprehensive Technical Guide: Physicochemical Profiling and Process Chemistry of Methyl 2-cyano-2-(2-fluorophenyl)acetate
Executive Summary
Methyl 2-cyano-2-(2-fluorophenyl)acetate is a high-value, polyfunctional organic intermediate characterized by a highly activated benzylic carbon center. Featuring both cyano and ester functionalities adjacent to an ortho-fluorinated phenyl ring, this compound is a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and complex heterocyclic scaffolds 1. This whitepaper provides a rigorous analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies designed for process research and development.
Physicochemical Profiling & Structural Causality
The reactivity of methyl 2-cyano-2-(2-fluorophenyl)acetate is dictated by the convergence of three electron-withdrawing groups on a single methine carbon.
Quantitative Data Summary
The following table synthesizes the core physical and chemical identifiers of the compound to facilitate rapid reference for analytical and synthetic workflows 123.
| Parameter | Specification |
| Chemical Name | Methyl 2-cyano-2-(2-fluorophenyl)acetate |
| CAS Number | 259248-36-7 |
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| Density (Predicted) | ~1.15 - 1.20 g/cm³ |
| Boiling Point (Extrapolated) | ~148-151 °C at 13 Torr (based on non-fluoro analog) |
| Structural Class | Aromatic α -cyano ester |
Mechanistic Causality of the Ortho-Fluoro Effect
The presence of the fluorine atom at the ortho position of the phenyl ring introduces critical stereoelectronic effects:
-
Inductive Activation (-I Effect): Fluorine's high electronegativity withdraws electron density through the σ -bond framework. This synergizes with the cyano and ester groups to profoundly lower the pKa of the benzylic α -proton, making it highly susceptible to deprotonation by mild bases.
-
Conformational Locking: Sterically, the ortho-fluorine restricts the free rotation of the phenyl ring relative to the highly substituted benzylic center. In medicinal chemistry, this conformational restriction is frequently exploited to enhance binding affinity and selectivity within target protein pockets 1.
Process Chemistry: Scalable Synthesis Protocol
While Knoevenagel condensations of 2-fluorobenzaldehyde with malononitrile followed by esterification are viable 1, the most robust, scalable approach for α -cyano-phenylacetates utilizes the acylation of the corresponding phenylacetonitrile with dimethyl carbonate (DMC) 45.
Self-Validating Experimental Protocol: Enolate Acylation
This procedure is designed as a self-validating system, ensuring that each step provides intrinsic feedback to the operator before proceeding to the next.
-
Step 1: Reagent Preparation. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene under a strict argon atmosphere at 0 °C.
-
Causality: Toluene is chosen as a non-polar, aprotic solvent to stabilize the intermediate enolate ion pair and prevent premature solvolysis.
-
-
Step 2: Deprotonation. Add 2-(2-fluorophenyl)acetonitrile (1.0 eq) dropwise over 30 minutes.
-
Validation Check: Monitor the reaction vessel via a mineral oil bubbler. The generation of H2 gas will be immediately visible. The complete cessation of bubbling serves as an intrinsic validation that quantitative deprotonation to the enolate has been achieved. Do not proceed until bubbling stops.
-
-
Step 3: Acylation. Add Dimethyl carbonate (DMC, 1.5 eq) dropwise over 10 minutes to the stabilized enolate at 0 °C, then allow the reaction to warm to room temperature.
-
Validation Check: Perform TLC (Thin Layer Chromatography) or HPLC analysis after 2 hours. The complete disappearance of the starting nitrile spot validates the success of the nucleophilic acyl substitution.
-
-
Step 4: Acidic Quench & Isolation. Carefully quench the reaction mixture with cold 1M HCl at 0 °C. Extract the aqueous layer with ethyl acetate.
-
Validation Check: The pH of the aqueous phase must be verified to be < 3 using pH paper. This ensures complete neutralization of the enolate and residual NaH, preventing base-catalyzed reverse Claisen condensation or ester hydrolysis during the workup phase.
-
Caption: Self-validating synthetic workflow for methyl 2-cyano-2-(2-fluorophenyl)acetate via enolate acylation.
Downstream Reactivity & Application Pathways
The dense functionalization of methyl 2-cyano-2-(2-fluorophenyl)acetate makes it a highly versatile hub for divergent chemical synthesis [[1]]().
-
α -Alkylation: Because the methine proton remains acidic even after acylation, the compound can be further alkylated using mild bases (e.g., K2CO3 ) and alkyl halides to generate quaternary carbon centers.
-
Selective Reduction: The cyano group can be selectively reduced to a primary amine using reducing agents like Lithium Aluminum Hydride ( LiAlH4 ) or via catalytic hydrogenation (e.g., Raney Nickel). This yields β -amino acid derivatives, which are critical precursors for peptidomimetics and β -lactam antibiotics.
-
Hydrolysis and Decarboxylation: Under harsh acidic or basic conditions, the ester undergoes hydrolysis to the corresponding carboxylic acid. Subsequent heating induces decarboxylation, providing a controlled route to substituted 2-(2-fluorophenyl)acetonitriles.
Caption: Divergent downstream reactivity pathways for methyl 2-cyano-2-(2-fluorophenyl)acetate.
References
- EvitaChem. "Buy Methyl 2-cyano-2-(2-fluorophenyl)acetate (EVT-8760527)".
- NextSDS. "methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information".
- BenchChem. "Methyl 2-Cyano-2-phenylacetate | CAS 30698-30-7".
- Google Patents. "WO2015138895A1 - Hepatitis b core protein allosteric modulators".
- ChemicalBook. "METHYL 2-CYANO-2-PHENYLACETATE | 30698-30-7".
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An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-cyano-2-(2-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 2-cyano-2-(2-fluorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a methyl ester, a nitrile group, and a fluorinated aromatic ring, presents a unique combination of functionalities that influence its reactivity and stability.[1] A thorough understanding of the thermodynamic stability of this compound is paramount for optimizing reaction conditions, ensuring storage stability, and predicting its fate in biological systems. This guide provides a comprehensive analysis of the factors governing the stability of methyl 2-cyano-2-(2-fluorophenyl)acetate, outlines potential degradation pathways, and details experimental protocols for its systematic evaluation. While specific experimental data for this compound is limited in public literature, this guide establishes a robust framework for its characterization based on established principles and methodologies applied to analogous structures.
Introduction: The Significance of Stability in Drug Development
In the pharmaceutical industry, the stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute.[2][3] Forced degradation studies, or stress testing, are integral to the drug development process, providing crucial insights into the intrinsic stability of a molecule.[2][3][4][5] These studies help to:
-
Elucidate Degradation Pathways: Identify likely degradation products that could form under various environmental conditions.[2][3]
-
Develop and Validate Stability-Indicating Analytical Methods: Ensure that the analytical methods used can accurately separate and quantify the parent compound from its degradation products.[2][6]
-
Inform Formulation and Packaging Decisions: Guide the development of stable dosage forms and determine appropriate packaging to protect the drug from degradation.[2][5]
-
Establish Storage Conditions and Shelf-Life: Define the recommended storage conditions and predict the shelf-life of the drug substance and product.[3][5]
This guide focuses on providing a detailed technical overview of the thermodynamic stability of methyl 2-cyano-2-(2-fluorophenyl)acetate, a molecule of significant interest in medicinal chemistry.[1]
Molecular Structure and Inherent Reactivity
The structure of methyl 2-cyano-2-(2-fluorophenyl)acetate (CAS Number: 259248-36-7) is characterized by several key functional groups that dictate its chemical behavior and, consequently, its stability.[1]
-
Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic environment around the carbonyl group.[1]
-
Nitrile (Cyano) Group: The cyano group can undergo hydrolysis, typically under more forcing acidic or basic conditions than ester hydrolysis, to form a carboxylic acid or an amide intermediate. It can also be susceptible to reduction.[1]
-
α-Carbon: The carbon atom positioned between the phenyl ring, the cyano group, and the ester carbonyl is activated, making the attached proton potentially acidic and susceptible to base-catalyzed reactions.
-
2-Fluorophenyl Group: The fluorine atom at the ortho position of the phenyl ring exerts a significant electronic and steric influence. Its strong electron-withdrawing nature can affect the reactivity of the aromatic ring and the adjacent functional groups.[3][7] Steric hindrance from the ortho-substituent can also influence the rate of reactions involving the ester group.[8][9]
The interplay of these functional groups determines the overall thermodynamic stability of the molecule and its potential degradation pathways.
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be anticipated for methyl 2-cyano-2-(2-fluorophenyl)acetate. A systematic investigation into these pathways is essential for a complete stability profile.
Hydrolysis
Hydrolysis is a primary degradation pathway for esters.[1]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.[1]
The ortho-fluoro substituent is expected to influence the rate of hydrolysis through a combination of electronic and steric effects.[7]
Thermal Decomposition
At elevated temperatures, organic molecules can undergo decomposition. For esters, thermal degradation can lead to the formation of smaller carboxylic acids and ketones.[10] Aromatic compounds may also undergo decarboxylation or other rearrangements at high temperatures.[11]
Oxidation
While the molecule does not contain functionalities that are highly susceptible to oxidation, forced oxidation studies using reagents like hydrogen peroxide are necessary to assess its stability towards oxidative stress.[12]
Photodegradation
Aromatic compounds and nitriles can be susceptible to degradation upon exposure to light.[13][14][15] Photolytic stress testing is crucial to determine the light sensitivity of the molecule and the necessity for light-protective packaging.
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways for methyl 2-cyano-2-(2-fluorophenyl)acetate.
Experimental Assessment of Thermodynamic Stability
A comprehensive evaluation of the thermodynamic stability of methyl 2-cyano-2-(2-fluorophenyl)acetate requires a multi-faceted experimental approach.
Thermal Analysis
Thermal analysis techniques provide quantitative information about the thermal stability and phase behavior of a material.[16][17][18]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16][19] It is used to determine the decomposition temperature and to quantify mass loss due to volatilization or degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][19] It is used to determine melting point, enthalpy of fusion, and to detect other thermal events like glass transitions or polymorphic transformations.
Table 1: Proposed Parameters for Thermal Analysis
| Parameter | Technique | Purpose |
| Onset of Decomposition | TGA | To determine the temperature at which significant thermal degradation begins. |
| Mass Loss Profile | TGA | To identify the number of decomposition steps and the mass loss at each step. |
| Melting Point | DSC | To determine the temperature at which the solid phase transitions to a liquid. |
| Enthalpy of Fusion | DSC | To quantify the energy required for melting. |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4][5]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess stability in acidic conditions and identify acid-catalyzed degradation products.[11] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4h | To evaluate stability in alkaline conditions and identify base-catalyzed degradation products.[11] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | To investigate susceptibility to oxidation. |
| Thermal Degradation | Solid state at 80°C for 48h | To assess thermal stability in the solid form. |
| Photodegradation | Solution exposed to ICH Q1B compliant light source | To determine light sensitivity and identify photolytic degradation products. |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products.[6] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.[6][11][20][21]
Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for the separation of aromatic compounds.[20]
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the parent peak and any degradation product peaks.[6][20]
-
Detector Wavelength: The detection wavelength should be selected based on the UV spectrum of methyl 2-cyano-2-(2-fluorophenyl)acetate to ensure maximum sensitivity.
-
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[6][11]
The following workflow diagram illustrates the process of conducting forced degradation studies and developing a stability-indicating method:
Caption: Workflow for forced degradation studies and method development.
Conclusion
A comprehensive understanding of the thermodynamic stability of methyl 2-cyano-2-(2-fluorophenyl)acetate is essential for its successful application in pharmaceutical development. This guide has outlined the key structural features influencing its stability, potential degradation pathways, and a detailed experimental strategy for its thorough evaluation. By implementing rigorous thermal analysis and forced degradation studies, coupled with the development of a validated stability-indicating analytical method, researchers can generate the critical data needed to ensure the quality, safety, and efficacy of drug candidates derived from this important intermediate. The proposed experimental framework provides a clear and actionable path for future research in this area.
References
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Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
- Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-960.
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BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Lhasa Limited. (2025, March 27). How to overcome the critical challenges faced in forced degradation studies. Retrieved from [Link]
- Pihlaja, K., & Jalonen, J. (1980). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substitu. Acta Chemica Scandinavica, Series B, 34, 283-286.
- Bouab, O., Lamaty, G., & Moreau, C. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 557-566.
- Nurm, V., & Pihl, V. (2001). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Organic & Biomolecular Chemistry, (1), 1-6.
- Thomas, J., & Stoker, J. R. (1963). Effect of Ortho Substitution on the Hydrolysis of Benzoylcholine. Journal of Pharmacy and Pharmacology, 15(1), 154-162.
- Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
- Taft, R. W. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society, 74(12), 3120-3128.
- Kim, M.-H., & Kim, D. (1998). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Inorganic Chemistry, 37(23), 5900-5905.
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Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]
- Kenta, K., et al. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2.
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Kim, M.-H., & Kim, D. (2025, August 9). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. ResearchGate. Retrieved from [Link]
- Horne, A., et al. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences.
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NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key? Retrieved from [Link]
- Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, 751-754.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Henry, R. A. (2010).
- Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2533.
- Reiser, A., et al. (1968). Photolysis of aromatic azides. Part 4.—Lifetimes of aromatic nitrenes and absolute rates of some of their reactions. Transactions of the Faraday Society, 64, 3265-3275.
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U.S. Environmental Protection Agency. (2023, November 1). Poly(oxy-1,2-ethanediyl), .alpha.-(2-propylheptyl)-.omega.-hydroxy-. Retrieved from [Link]
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ResearchGate. (2025, December 4). Photocatalytic degradation of aromatic organic pollutants: bulk versus mesoporous carbon nitride. Retrieved from [Link]
- Khan, A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. Journal of the Chemical Society of Pakistan, 37(4), 815-823.
- Redalyc. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor.
- Hemchand, S., et al. (2018). Stability-indicating Reversed-phase High-performance Liquid Chromatography Method for the Determination of Fluorometholone in Bu. Asian Journal of Pharmaceutics, 12(2).
- BenchChem. (n.d.). Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)
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Thermodynamic and Empirical Solubility Profiling of Methyl 2-cyano-2-(2-fluorophenyl)acetate in Polar Organic Solvents
Executive Summary
Methyl 2-cyano-2-(2-fluorophenyl)acetate (CAS: 259248-36-7; MW: 193.17 g/mol ) is a highly versatile active pharmaceutical ingredient (API) intermediate[1][2]. Characterized by an electrophilic α -carbon flanked by electron-withdrawing cyano and ester moieties, alongside a 2-fluorophenyl ring, this compound is a critical building block in the synthesis of heterocycles and anti-inflammatory agents[2].
Understanding its solubility profile in polar organic solvents is not merely a physical exercise; it is a fundamental prerequisite for reaction optimization, liquid-liquid extraction, and crystallization. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, grounded in thermodynamic principles, and outlines a self-validating, high-throughput experimental protocol for empirical measurement.
Structural Descriptors & Thermodynamic Principles
The dissolution of an API intermediate in a solvent is governed by the disruption of its crystal lattice and the subsequent solvation of the molecule. For methyl 2-cyano-2-(2-fluorophenyl)acetate, the solubility is dictated by specific intermolecular interactions:
-
Hydrogen Bond Acceptance: The cyano (-C≡N) and methyl ester (-COOCH₃) groups act as strong hydrogen-bond acceptors. This facilitates high solubility in polar protic solvents (e.g., methanol, ethanol) capable of donating hydrogen bonds.
-
Dipole-Dipole Interactions: The 2-fluoro substituent induces a strong permanent dipole moment across the phenyl ring but offers limited polarizability. This makes the molecule highly compatible with polar aprotic solvents possessing high dielectric constants.
-
Hansen Solubility Parameters (HSP): According to the HSP framework[3], the total cohesive energy of a liquid is divided into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces. The high δP and δH values inherent to the cyanoacetate structure dictate that solvents with matching parameters—such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)—will exhibit the highest thermodynamic affinity, minimizing the free energy of mixing ( ΔGmix ).
Solubility Profile in Polar Organic Solvents
The table below synthesizes the predicted and empirically correlated solubility ranges for methyl 2-cyano-2-(2-fluorophenyl)acetate across standard polar organic solvents at 25°C.
| Solvent | Dielectric Constant ( ε ) | H-Bond Donor | H-Bond Acceptor | Estimated Solubility Range (mg/mL at 25°C) | Primary Process Application |
| Methanol | 32.7 | Strong | Strong | 50 – 100 | Cooling crystallization, filter-cake washing |
| Ethanol | 24.5 | Strong | Strong | 20 – 50 | Anti-solvent precipitation |
| Acetonitrile | 37.5 | Poor | Weak | 150 – 250 | HPLC mobile phase, mild alkylations |
| Ethyl Acetate | 6.0 | None | Moderate | 100 – 200 | Liquid-liquid extraction |
| DMF | 36.7 | None | Strong | > 500 | SNAr , strong base reactions |
| DMSO | 46.7 | None | Strong | > 500 | High-temperature substitutions |
Data synthesis based on solvent polarity indices and structural analogs of cyanoacetate derivatives[4].
Mechanistic Insights: Solubility vs. Reactivity
Solubility dictates reactivity. Because the α -carbon of methyl 2-cyano-2-(2-fluorophenyl)acetate is flanked by strongly electron-withdrawing groups, its proton is highly acidic.
-
In Polar Aprotic Solvents (DMF, DMSO): The compound achieves maximum solubility. More importantly, these solvents do not solvate anions well, leaving the deprotonated enolate highly reactive. This makes them the solvents of choice for nucleophilic aromatic substitutions ( SNAr ) or alkylations.
-
In Polar Protic Solvents (Methanol, Ethanol): While solubility is moderate, protic solvents can hydrogen-bond with the enolate, stabilizing it and potentially slowing down nucleophilic attacks. Furthermore, extended heating in methanol must be monitored to prevent transesterification of the methyl ester.
Figure 1: Decision matrix for polar solvent selection based on solubility and reaction constraints.
Experimental Methodology: High-Throughput Solubility Screening
To empirically validate the solubility profile for specific process conditions, a miniaturized shake-flask method coupled with HPLC-UV is recommended. This protocol is designed as a self-validating system to prevent false readouts caused by kinetic artifacts or chemical degradation[5][6].
Step-by-Step Protocol
-
Solid Dispensing: Accurately weigh 50 mg of methyl 2-cyano-2-(2-fluorophenyl)acetate into a 2 mL glass HPLC vial.
-
Causality: Glass is strictly prioritized over polypropylene to prevent plasticizer leaching in aggressive polar aprotic solvents like DMF or Ethyl Acetate.
-
-
Solvent Addition & Equilibration: Add 500 µL of the target polar solvent. Seal with a PTFE-lined cap. Incubate in a thermostatic shaker at 25.0 ± 0.1 °C at 800 rpm for 24 hours.
-
Causality: A 24-hour equilibration ensures that the system reaches true thermodynamic equilibrium, overcoming the kinetic dissolution rate which can cause underestimation of solubility.
-
-
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25 °C.
-
Causality: Centrifugation is utilized instead of syringe filtration. Highly polar cyanoacetates can adsorb onto nylon or PTFE filter membranes, leading to artificially low concentration readings (false negatives).
-
-
Dilution and Quantification: Extract 50 µL of the clear supernatant and dilute with a compatible mobile phase (e.g., 50:50 Acetonitrile:Water). Quantify the concentration using HPLC-UV at λmax ~ 220 nm against a validated calibration curve.
-
Solid-State Validation (Critical Self-Validation Step): Recover the residual undissolved solid from the vial, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: This ensures the measured solubility corresponds to the intended stable polymorph. It confirms that no solvent-mediated phase transition (e.g., solvate/hydrate formation) or chemical degradation occurred during the 24-hour equilibration.
-
References
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methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information - NextSDS Database. [Link]
-
Hansen Solubility Parameters: A User's Handbook, Second Edition - CRC Press / Routledge.[Link]
-
High throughput solubility measurement in drug discovery and development - Advanced Drug Delivery Reviews (J. Alsenz & M. Kansy, 2007).[Link]
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Measurement and Correlation of the Solubility of Tetramethylpyrazine in Nine Monosolvents and Two Binary Solvent Systems - Journal of Chemical & Engineering Data (N. Zhang et al., 2019).[Link]
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electronic and steric effects of the fluorine atom in methyl 2-cyano-2-(2-fluorophenyl)acetate
An In-Depth Technical Guide to the Stereoelectronic Architecture of Methyl 2-cyano-2-(2-fluorophenyl)acetate
Executive Summary
Methyl 2-cyano-2-(2-fluorophenyl)acetate (Molecular Formula: C10H8FNO2 ) is a highly functionalized aromatic ester utilized extensively as a versatile building block in medicinal chemistry and complex organic synthesis[1]. While the substitution of hydrogen for fluorine is a classical bioisosteric strategy used to enhance target binding affinity and retard metabolic degradation[2], the placement of the fluorine atom at the ortho position of the phenyl ring in this specific benzylic system fundamentally rewrites the molecule's reactivity. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system where the ortho-fluorine atom exerts profound electronic and steric gating on the adjacent benzylic carbon ( Cα ).
This whitepaper deconstructs the causality behind these effects, providing drug development professionals and synthetic chemists with the mechanistic insights and self-validating protocols necessary to harness this compound's unique reactivity.
The Steric Profile: Conformational Gating
Contrary to the common misconception that fluorine is sterically negligible, its van der Waals radius (1.47 Å) is significantly larger than that of hydrogen (1.20 Å)[3]. When positioned ortho to a highly substituted benzylic carbon, this size difference acts as a critical conformational gatekeeper.
The Cα in methyl 2-cyano-2-(2-fluorophenyl)acetate is sp3 hybridized and crowded by three distinct moieties: a cyano group (-CN), a methyl ester (-COOCH 3 ), and a proton. The ortho-fluorine atom restricts the free rotation of the Caryl−Cα bond. To minimize severe steric clashes, the molecule adopts specific low-energy rotamers. This steric hindrance is not merely a structural curiosity; it directly governs the trajectory of incoming reagents and enzymes. For instance, in enzymatic resolutions using lipases, the enantioselectivity and conversion rates of ortho-halogenated phenylacetates are heavily dictated by the steric bulk of the ortho-substituent, which can slow down or completely alter the substrate's positioning within the active site[4].
The Electronic Profile: Inductive Pull and Dipole Dynamics
Fluorine is the most electronegative element, and its primary electronic contribution in a sigma framework is a powerful inductive electron withdrawal (-I effect). In methyl 2-cyano-2-(2-fluorophenyl)acetate, this -I effect propagates through the aromatic ring to the benzylic position, significantly increasing the electrophilicity of the Cα and the acidity of the benzylic proton.
Furthermore, the highly polarized C-F bond introduces strong dipole-dipole interactions. The electron-rich fluorine atom repels the partial negative charges of the ester carbonyl oxygen and the cyano nitrogen. This electrostatic repulsion works in tandem with hyperconjugative interactions (such as the gauche effect observed in related 2-fluoroesters) to lock the molecule into a conformation where the C-F bond is oriented anti to the most polarizable adjacent bonds[5][6].
Fig 1: Interaction network detailing the steric and electronic influence of the ortho-fluorine atom.
Quantitative Data: Stereoelectronic Parameters
To contextualize the impact of the ortho-fluorine, we must compare it against other standard substituents. The table below summarizes the quantitative parameters that dictate the reactivity of the benzylic position.
| Substituent (Ortho) | van der Waals Radius (Å) | Hammett Inductive Constant ( σI ) | Relative Benzylic pKa Shift | Conformational Flexibility |
| -H (Baseline) | 1.20 | 0.00 | 0.0 (Reference) | High (Free Rotation) |
| -F | 1.47 | +0.52 | -1.5 to -2.0 units | Restricted (Gauche preferred) |
| -Cl | 1.75 | +0.47 | -1.2 to -1.8 units | Highly Restricted |
| -CH 3 | 2.00 | -0.01 | +0.2 units | Sterically Locked |
Table 1: Comparative stereoelectronic parameters of ortho-substituents on phenylacetate derivatives.
Experimental Methodologies: Self-Validating Protocols
To rigorously prove the theoretical frameworks discussed above, empirical validation is required. Below are two field-proven, self-validating protocols designed to measure the steric and electronic effects of the ortho-fluorine atom.
Protocol A: Conformational Mapping via 1H−19F HOESY NMR
Purpose: To empirically determine the rotational locking caused by the steric and dipole-dipole interactions of the ortho-fluorine. Causality: Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space proximity (< 4 Å) between the fluorine atom and adjacent protons. By quantifying these cross-peaks, we can map the exact 3D conformation of the molecule in solution.
-
Sample Preparation: Dissolve 15 mg of methyl 2-cyano-2-(2-fluorophenyl)acetate in 0.6 mL of anhydrous CDCl3 (100 atom % D). Rationale: Anhydrous conditions prevent hydrogen bonding with water, which can alter the native conformational state.
-
Degassing: Subject the NMR tube to three freeze-pump-thaw cycles. Rationale: Dissolved paramagnetic oxygen quenches the Nuclear Overhauser Effect (NOE), leading to signal degradation.
-
Pulse Sequence Selection: Utilize a 2D 1H−19F HOESY sequence. Optimize the mixing time ( d8 ) to 400 ms to capture the specific cross-relaxation rates of the C-F and C-H dipoles.
-
Data Acquisition: Acquire 256 t1 increments with 32 scans per increment at 298 K using a 500 MHz spectrometer equipped with a dedicated fluorine/proton dual-resonance probe.
-
Mechanistic Analysis: Integrate the cross-peaks between the ortho-fluorine signal (~ -118 ppm) and the benzylic proton. A strong cross-peak indicates a syn-periplanar conformation, whereas the absence of this peak (and presence of a cross-peak to the methyl ester) confirms the predicted anti dipole-repulsion state.
Protocol B: Thermodynamic Acidity Profiling via H/D Exchange Kinetics
Purpose: To quantify the inductive (-I) electron-withdrawing effect of the ortho-fluorine on the benzylic carbon. Causality: The -I effect stabilizes the carbanion (enolate) transition state. By measuring the rate at which the benzylic proton exchanges with deuterium in a basic medium, we can directly calculate the kinetic acidity ( pKa proxy).
-
Baseline Establishment: Record a quantitative 1H NMR spectrum of the substrate (10 mM) in CD3OD at 25 °C.
-
Base Initiation: Inject 10 mol% of a mild deuteroxide source (e.g., NaOCD3 ) directly into the NMR tube. Rationale: A weak base ensures the exchange rate is slow enough to be monitored via NMR without causing ester hydrolysis.
-
Kinetic Monitoring: Acquire single-scan 1H NMR spectra every 60 seconds for 120 minutes.
-
Signal Integration: Monitor the exponential decay of the benzylic proton signal (typically a singlet around 4.8-5.2 ppm) relative to the static aromatic protons.
-
Data Extraction: Plot ln([H]t/[H]0) versus time to extract the pseudo-first-order rate constant ( kobs ). Compare this rate against the non-fluorinated analog to quantify the exact magnitude of the fluorine-induced inductive acceleration.
Fig 2: Experimental workflow for kinetic H/D exchange to determine benzylic acidity.
Conclusion
The incorporation of an ortho-fluorine atom in methyl 2-cyano-2-(2-fluorophenyl)acetate is a masterclass in stereoelectronic engineering. It is not a passive spectator; it actively dictates the molecule's 3D conformation through steric gating and dipole-dipole repulsion, while simultaneously activating the benzylic carbon toward nucleophilic and enolization pathways via strong inductive withdrawal. Understanding these dual forces is paramount for researchers looking to leverage this compound in targeted drug design or asymmetric catalysis.
References
- Buy Methyl 2-cyano-2-(2-fluorophenyl)acetate (EVT-8760527) - EvitaChem evitachem.com
- Conformational behaviour of methyl 2-fluoroesters through theoretical calculations, NMR and IR spectroscopy researchg
- A Structure-Controlled Investigation of Lipase Enantioselectivity by a P
- Is There a General Rule for the Gauche Effect in the Conformational Isomerism of 1,2-Disubstituted Ethanes? acs.org
- The steric and electronic effects of aliphatic fluoroalkyl groups researchg
- Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling nih.gov
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preliminary toxicity and safety data for methyl 2-cyano-2-(2-fluorophenyl)acetate
Whitepaper: Preliminary Toxicity, Mechanistic Safety, and Validation Protocols for Methyl 2-cyano-2-(2-fluorophenyl)acetate (CAS 259248-36-7)
Executive Summary
Methyl 2-cyano-2-(2-fluorophenyl)acetate (CAS 259248-36-7) is a highly reactive, specialized electrophilic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Due to the presence of a cyanoacetate moiety coupled with an ortho-fluorinated phenyl ring, the compound presents specific handling risks and toxicological liabilities. Based on current notified Classification and Labelling (C&L) standards, it is classified under the Globally Harmonized System (GHS) as a Category 4 Acute Toxin (Oral, Dermal, Inhalation) and a Category 2/2A Skin and Eye Irritant[2][3].
This technical guide synthesizes the structural alerts, expected mechanistic pathways of toxicity, and the self-validating experimental protocols required to empirically verify its safety profile during pharmaceutical scale-up.
Structural Alerts & Mechanistic Toxicology
The toxicological profile of methyl 2-cyano-2-(2-fluorophenyl)acetate is driven by three distinct structural features:
-
The Cyano Group (-C≡N): Aliphatic and benzylic nitriles can undergo oxidative metabolism via hepatic Cytochrome P450 enzymes or cleavage by non-specific esterases, potentially releasing free cyanide ions (CN⁻). Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to rapid ATP depletion and cellular hypoxia.
-
The Ester Linkage: Rapid hydrolysis of the methyl ester in systemic circulation can yield the corresponding carboxylic acid, altering the molecule's lipophilicity and distribution, while releasing methanol as a minor toxic byproduct.
-
The Ortho-Fluoro Substitution: The highly electronegative fluorine atom increases the electrophilicity of the benzylic carbon, potentially increasing its reactivity with cellular nucleophiles (e.g., glutathione, protein thiols), which can lead to oxidative stress and skin sensitization.
Fig 1: Proposed metabolic activation and mitochondrial toxicity pathway.
Quantitative Hazard Profiling
To facilitate risk assessment, the following table summarizes the notified GHS classifications for CAS 259248-36-7 and maps them to their corresponding toxicological thresholds[2][4].
| Hazard Class | GHS Category | Hazard Code | Toxicological Indicator / Threshold |
| Acute Toxicity | Category 4 | H302 + H312 + H332 | LD50 (Oral) estimated between 300 - 2000 mg/kg bw. |
| Skin Irritation | Category 2 | H315 | RhE Tissue Viability ≤ 50% (via OECD 439). |
| Eye Irritation | Category 2A | H319 | Reversible corneal opacity / conjunctival edema. |
| Target Organ Tox. | STOT SE 3 | H336 | Transient CNS depression, narcosis, or respiratory irritation. |
Experimental Protocols for Safety Validation
To move this intermediate from R&D to pilot-scale manufacturing, safety data must be empirically validated using standardized, self-validating OECD guidelines. As of 2026, regulatory frameworks heavily prioritize sequential testing and in vitro alternatives to minimize animal use[5][6].
Protocol A: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
Unlike historical LD50 tests that used large cohorts of animals, OECD 423 uses a sequential dosing strategy to classify the substance into a GHS category while minimizing animal suffering[6].
-
Rationale (Causality): We utilize nulliparous, non-pregnant female rats because females generally exhibit slightly higher sensitivity to acute toxins; standardizing on one sex eliminates sex-based statistical variance, reducing the total number of animals required[6][7].
-
Step 1: Acclimatization. House healthy female rats under standard laboratory conditions for a minimum of 5 days prior to dosing to stabilize baseline metabolic rates[6].
-
Step 2: Sequential Dosing. Administer the test article via oral gavage. Because the compound is a suspected Category 4 toxin[2], initiate dosing at 300 mg/kg bw (using a group of 3 animals)[6][7].
-
Step 3: Observation & Decision Logic. Observe animals continuously for the first 24 hours, then daily for 14 days. Monitor for signs of CNS depression (H336) or cyanide toxicity (tremors, dyspnea).
-
Self-Validating Logic: If 0-1 animals die at 300 mg/kg, the next step is to test 3 animals at 2000 mg/kg. If 2-3 animals die at 300 mg/kg, the next step is down-dosed to 50 mg/kg[6]. This logic strictly brackets the toxicity class without requiring a mathematically precise, yet biologically variable, LD50 curve.
-
-
Step 4: Necropsy. Perform macroscopic pathological examinations on all animals to confirm target organ damage[7][8].
Protocol B: In Vitro Skin Irritation (OECD 439 - Reconstructed Human Epidermis)
To validate the H315 (Skin Irrit. 2) classification without using the traditional in vivo Draize rabbit test, the OECD 439 protocol utilizes a 3D Reconstructed Human Epidermis (RhE) model[5][9].
-
Rationale (Causality): Chemical-induced skin irritation destroys keratinocytes, prompting the release of inflammatory mediators[5]. By measuring mitochondrial reductase activity via an MTT assay, we can directly quantify cellular viability as a proxy for tissue damage[5][10].
-
Step 1: Tissue Preparation. Utilize a validated RhE model (e.g., EpiDerm™) consisting of non-transformed human-derived epidermal keratinocytes[5][10].
-
Step 2: Application. Apply 1-2 mg (or 1-2 µL) of methyl 2-cyano-2-(2-fluorophenyl)acetate directly to the surface of the RhE tissue for exactly 60 minutes[5][11].
-
Step 3: Post-Incubation. Rinse the tissue thoroughly with PBS to remove the test article, then incubate for 24 hours to allow for delayed cytotoxic effects[11].
-
Step 4: MTT Assay (Viability Quantification). Introduce the vital dye MTT. Viable cells will enzymatically convert MTT into a blue formazan salt[5][10]. Extract the salt using isopropanol and measure optical density (OD) via spectrophotometry.
-
Self-Validating Logic: If the relative mean tissue viability is ≤ 50% compared to the negative control, the compound is empirically confirmed as a GHS Category 2 Skin Irritant[12].
-
Workflow for Safe Handling & Scale-up
Given the acute toxicity and STOT SE 3 (narcosis/CNS depression) hazards[2], scale-up operations must follow a strict hierarchy of controls.
Fig 2: Sequential risk management workflow for laboratory scale-up.
Process chemists must ensure that all reactions involving this intermediate are conducted under localized exhaust ventilation (LEV) to mitigate inhalation risks (H332). Furthermore, aqueous waste streams containing unreacted cyanoacetates must be treated with oxidizing agents (e.g., sodium hypochlorite) prior to disposal to neutralize potential free cyanides.
References
- NextSDS. "methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information.
- BidePharm. "CAS:773084-46-1, Ethyl 2-cyano-3-(2-fluorophenyl..." BidePharm.
- Nucro-Technics. "OECD 439: In Vitro Skin Irritation (RHE Test Method)." Nucro-Technics.
- Labcorp.
- Pasteur Lille. "Test Guideline No.
- Dermatest. "OECD 439 – Skin irritation testing.
- IVAMI. "Acute oral toxicity test (OECD 423: 2001)." Instituto Valenciano de Microbiología.
- YesWeLab. "Acute oral toxicity – OECD 423 test (Method by acute toxicity class)." YesWeLab.
- ResearchGate. "OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
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- 8. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 9. nano-test.de [nano-test.de]
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- 11. dermatest.com [dermatest.com]
- 12. pasteur-lille.fr [pasteur-lille.fr]
Structural Elucidation and Supramolecular Dynamics of Methyl 2-Cyano-2-(2-fluorophenyl)acetate: A Crystallographic Whitepaper
Executive Summary
Methyl 2-cyano-2-(2-fluorophenyl)acetate (CAS: 259248-36-7) is a highly functionalized aromatic ester and a critical intermediate in the synthesis of complex heterocycles, anticancer agents, and anti-inflammatory active pharmaceutical ingredients (APIs)[1][2]. The molecule features a dense array of functional groups—a 2-fluorophenyl ring, a cyano group, and a methyl ester—all converging at a single chiral α -carbon.
Understanding the solid-state behavior of this compound through Single-Crystal X-Ray Diffraction (SCXRD) is not merely an exercise in structural confirmation; it is a prerequisite for rational drug design. The spatial orientation of these moieties dictates the molecule's reactivity, its polymorphic solid-state landscape, and its ultimate bioavailability profile. This whitepaper deconstructs the crystallographic analysis of this class of fluorinated cyanoacetates, providing a rigorous, self-validating methodological framework for structural elucidation.
Molecular Architecture and Conformational Causality
The three-dimensional architecture of methyl 2-cyano-2-(2-fluorophenyl)acetate is governed by a delicate balance of steric hindrance and electronic repulsion.
-
Steric and Electronic Tension: The chiral α -carbon serves as the structural fulcrum. The highly electronegative fluorine atom at the ortho-position of the phenyl ring induces a strong localized dipole. To minimize electrostatic repulsion between the fluorine lone pairs and the π -electron cloud of the linear cyano group (-C ≡ N), the molecule is forced into a specific torsional conformation.
-
Causality of Conformation: The ester carbonyl (C=O) typically adopts an orientation that maximizes hyperconjugative stabilization ( σ→π∗ ) with the adjacent C-H bond. Consequently, the solid-state conformation is not random; it is the thermodynamic minimum where dipole-dipole repulsions are minimized, and van der Waals packing efficiency is maximized.
The Supramolecular Network: Halogen and Hydrogen Bonding
Historically, fluorine has been considered a poor halogen bond donor due to its low polarizability and high electronegativity. However, recent crystallographic and computational evidence demonstrates that when fluorine is covalently bound to a highly electron-withdrawing environment—such as the cyanoacetate-substituted phenyl ring in this compound—it can develop a positive electrostatic potential region (a σ -hole)[3][4].
This allows the fluorine atom to participate in solid-state halogen bonding, interacting with Lewis bases like the nitrogen of the cyano group or the oxygen of the ester. Alongside these subtle halogen bonds, the crystal lattice is stabilized by a robust network of weak C-H ⋯ O and C-H ⋯ N hydrogen bonds, driving the assembly into highly ordered 2D sheets.
Supramolecular interaction network driving the solid-state assembly of the fluorinated cyanoacetate.
Representative Crystallographic Data
While specific unit cell dimensions vary based on the crystallization solvent (due to potential solvate formation or polymorphism), Table 1 summarizes the representative, high-resolution quantitative parameters expected for α -aryl cyanoacetate derivatives based on isostructural crystallographic studies[5].
Table 1: Representative SCXRD Parameters for α -Aryl Cyanoacetates
| Parameter | Representative Value / Range | Crystallographic Significance |
| Chemical Formula | C10H8FNO2 | Confirms molecular identity and composition. |
| Molecular Weight | 193.17 g/mol | Used for density ( ρcalc ) calculations. |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric chiral organic molecules. |
| Space Group | P21/c or P1ˉ | Indicates a centrosymmetric packing of enantiomeric pairs (racemate). |
| Temperature | 100(2) K | Cryocooling minimizes thermal atomic motion. |
| Radiation | Mo Kα ( λ=0.71073 Å) | High penetration depth, ideal for minimizing absorption errors. |
| Final R indices | R1<0.045 , wR2<0.120 | Validates the accuracy of the structural model. |
Experimental Protocol: Self-Validating SCXRD Workflow
To achieve publication-quality structural data, the following rigorous methodology must be executed. This protocol is designed as a self-validating system, ensuring that experimental artifacts are identified and corrected at each phase.
Phase 1: Thermodynamic Crystallization
-
Solvent Screening: Dissolve 50 mg of methyl 2-cyano-2-(2-fluorophenyl)acetate (>99% purity) in a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v).
-
Controlled Evaporation: Pierce the septum of the vial with a single narrow-gauge needle and place it in a vibration-free environment at 20°C.
-
Causality: Rapid precipitation leads to kinetic trapping, yielding microcrystalline powders with high defect densities. Slow evaporation ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal lattice. This selects for the lowest-energy, defect-free macroscopic crystal required for coherent X-ray scattering.
Phase 2: Data Collection and Reduction
-
Crystal Selection: Under polarized light microscopy, select a crystal with uniform extinction (dimensions approx. 0.2×0.15×0.1 mm).
-
Cryocooling: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).
-
Causality: Flash-cooling to 100 K freezes the molecule in its ground conformational state, drastically reducing the thermal vibration of the highly mobile fluorine and methyl ester groups, thereby sharpening the diffraction spots and extending the resolution limit.
-
-
Integration: Collect diffraction data using ω and ϕ scans. Apply multi-scan absorption corrections to the raw data.
Phase 3: Structure Solution and Refinement
-
Phase Problem Resolution: Solve the structure using Direct Methods or Dual-Space algorithms (e.g., SHELXT) to locate the heavy atoms (F, O, N, C).
-
Anisotropic Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL).
-
Causality: Isotropic refinement assumes spherical electron density, which is physically inaccurate. Anisotropic refinement models the thermal ellipsoids of non-hydrogen atoms, accounting for directional vibrational motion. This is critical for resolving positional disorder and accurately mapping the highly electronegative fluorine atom.
-
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C) ).
Phase 4: The Validation Checkpoint
The system validates itself mathematically. The structural model is only accepted if:
-
R1 Factor: <0.05 (indicates the model accounts for >95% of the observed electron density).
-
Goodness-of-Fit (S): 0.95<S<1.05 .
-
Residual Electron Density ( Δρmax ): <0.3 e/ų. Any peak larger than this suggests an unmodeled solvent molecule or a twinned crystal lattice.
Self-validating experimental workflow for single-crystal X-ray diffraction analysis.
Implications for Drug Development
For drug development professionals, the crystal structure of methyl 2-cyano-2-(2-fluorophenyl)acetate is a predictive tool. The identification of specific intermolecular interactions (like F ⋯ N halogen bonds) allows chemists to anticipate polymorphic transformations during API scale-up. If a specific polymorph is stabilized by a unique halogen bond network, altering the crystallization solvent polarity can selectively precipitate the desired polymorph, directly impacting the dissolution rate and bioavailability of the final pharmaceutical product.
References
- Buy Methyl 2-cyano-2-(2-fluorophenyl)acetate (EVT-8760527)
- methyl 2-cyano-2-(2-fluorophenyl)
- Crystal Growth & Design - ACS Publications.
- Green Chemistry (RSC Publishing).
Sources
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- 5. Synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives via a multi-component cascade reaction of α-diazo esters, water, isatins and malononitrile/ethyl cyanoacetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Mechanistic and Application-Focused Guide to Methyl 2-cyano-2-(2-fluorophenyl)acetate in Modern Organic Synthesis
Executive Summary: Methyl 2-cyano-2-(2-fluorophenyl)acetate is a highly functionalized aromatic ester that has emerged as a cornerstone reagent in contemporary organic synthesis.[1] Its unique molecular architecture, featuring a strategically positioned fluorine atom, a cyano group, and a methyl ester, culminates in a highly activated α-carbon. This activation is the lynchpin of its utility, rendering it a potent precursor for carbon-carbon bond formation. This guide provides an in-depth exploration of the core mechanistic principles governing its reactivity, focusing on its role in the Knoevenagel condensation and Michael addition reactions. We will dissect the electronic and structural factors that dictate its behavior, present field-proven experimental protocols, and contextualize its application as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical landscape.[1]
Structural Analysis and The Genesis of Reactivity
The synthetic power of methyl 2-cyano-2-(2-fluorophenyl)acetate stems directly from the electronic properties endowed by its constituent functional groups. Understanding these influences is paramount to predicting and controlling its chemical behavior.
Compound Properties
| Property | Value |
| IUPAC Name | methyl 2-cyano-2-(2-fluorophenyl)acetate[1] |
| CAS Number | 259248-36-7[1][2] |
| Molecular Formula | C₁₀H₈FNO₂[1] |
| Molecular Weight | 193.17 g/mol [1] |
| Canonical SMILES | COC(=O)C(C#N)C1=CC=CC=C1F[1] |
| InChI Key | COCWEPQTOCLSSH-UHFFFAOYSA-N[1] |
The Source of Reactivity: An Analysis of Electronic Effects
The central feature of the molecule is the methine proton (α-proton) located on the carbon atom situated between the phenyl ring, the cyano group, and the methyl ester. This proton is exceptionally acidic, a direct consequence of the powerful stabilizing effects on its corresponding conjugate base, the carbanion.
-
Resonance Stabilization: The primary reason for the heightened acidity is that the negative charge of the carbanion formed upon deprotonation is delocalized across both the cyano group and the carbonyl of the ester. These electron-withdrawing groups act as potent "electron sinks," distributing the charge and stabilizing the intermediate.[3][4]
-
Inductive Effects: The fluorine atom at the ortho position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect), further polarizing the C-H bond and increasing the acidity of the α-proton. This subtle but significant electronic perturbation enhances the ease of carbanion formation compared to its non-fluorinated analog.
This confluence of resonance and inductive effects makes the α-carbon a soft, stabilized nucleophile, poised to participate in a variety of crucial bond-forming reactions even in the presence of mild bases.
Core Mechanistic Pathways in Organic Synthesis
The stabilized carbanion generated from methyl 2-cyano-2-(2-fluorophenyl)acetate is the key intermediate that drives its two primary modes of action: condensation with carbonyls and conjugate addition to activated alkenes.
The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction in organic chemistry, and this reagent is an exemplary substrate.[4] The reaction involves the condensation of this active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to yield an electron-deficient α,β-unsaturated product.[3][4][5]
The mechanism proceeds through a well-defined sequence:
-
Deprotonation: A weak base, typically a secondary amine like piperidine, abstracts the acidic α-proton to generate the resonance-stabilized carbanion. The choice of a weak base is critical; a strong base like NaOH could induce self-condensation of the aldehyde or ketone partner.[4]
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral alkoxide intermediate.[3]
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (e.g., piperidinium ion) to yield a β-hydroxy adduct (an aldol-type product).[3]
-
Dehydration: A subsequent base-mediated elimination of a water molecule occurs. This step often proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, where the α-proton is removed again to form an enolate, which then expels the hydroxide leaving group to form the thermodynamically stable conjugated C=C double bond.[3]
The Michael Addition: Asymmetric C-C Bond Formation
As a potent carbon nucleophile, the carbanion derived from methyl 2-cyano-2-(2-fluorophenyl)acetate is an excellent Michael donor. It readily participates in Michael (or conjugate) addition reactions with a wide range of Michael acceptors—electron-poor alkenes such as α,β-unsaturated ketones, esters, and nitriles.[6] This reaction is fundamental for constructing 1,5-dicarbonyl compounds and their analogs, which are valuable synthetic intermediates.[7]
The mechanism follows three key steps:
-
Deprotonation: As in the Knoevenagel condensation, a base abstracts the α-proton to form the nucleophilic carbanion.
-
Conjugate Addition: The carbanion attacks the β-carbon of the α,β-unsaturated system. This 1,4-addition is favored due to the formation of a new, more stable enolate intermediate where the negative charge is delocalized onto the electronegative oxygen or nitrogen atom of the activating group.[6]
-
Protonation: The intermediate enolate is quenched by a proton source (often the solvent or the conjugate acid of the base) to yield the final, neutral Michael adduct.[6]
Practical Applications and Experimental Protocols
The theoretical mechanisms described above translate into robust and reliable synthetic methodologies. This reagent serves as a key building block for molecules with applications in medicinal chemistry and materials science.[1]
Protocol: Knoevenagel Condensation with 4-Chlorobenzaldehyde
This protocol provides a self-validating workflow for a typical Knoevenagel condensation. The progress is monitored by Thin Layer Chromatography (TLC), and the final product is validated through standard characterization techniques.
Materials:
-
Methyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Solvent)
-
Ethyl Acetate, Hexanes (for TLC and chromatography)
-
Silica Gel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol).
-
Solvent Addition: Add ethanol (10 mL) to the flask and stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add piperidine (0.1 mmol, ~10 mol%) to the reaction mixture using a microsyringe.
-
Reaction: Heat the mixture to reflux (~78 °C) and monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of starting materials and the appearance of a new, less polar product spot should be observed. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Role in Pharmaceutical Synthesis
The structural motifs accessible through reactions of methyl 2-cyano-2-(2-fluorophenyl)acetate are prevalent in many biologically active compounds. The α,β-unsaturated products from Knoevenagel condensations are themselves versatile intermediates, acting as Michael acceptors for subsequent transformations. This compound is frequently employed as an intermediate in the synthesis of diverse pharmaceutical agents, including those with potential anti-inflammatory and anticancer properties.[1] Its ability to introduce a fluorinated phenyl ring—a common strategy in drug design to enhance metabolic stability and binding affinity—makes it particularly valuable for drug development professionals.[8]
Synthesis of the Reagent
The reliable supply of this key intermediate is crucial for its application. A common and efficient synthesis involves a Knoevenagel-type reaction followed by esterification, showcasing the versatility of the core reaction itself.
A typical industrial synthesis involves two main steps:
-
Cyano Group Formation: The process often starts with the condensation of 2-fluorobenzaldehyde and malononitrile in the presence of a basic catalyst like piperidine.[1] This forms an intermediate product containing the key α-cyano-α-aryl structure.
-
Esterification: The intermediate is then subjected to esterification with methanol, typically under acidic catalysis (e.g., sulfuric acid) and reflux conditions, to yield the final methyl ester product, methyl 2-cyano-2-(2-fluorophenyl)acetate.[1]
Conclusion and Future Outlook
Methyl 2-cyano-2-(2-fluorophenyl)acetate is more than a simple reagent; it is a versatile and powerful tool for constructing molecular complexity. Its reactivity is governed by the synergistic electronic effects of its functional groups, which facilitate the formation of a highly stabilized carbanion. This intermediate lies at the heart of its utility in foundational organic reactions like the Knoevenagel condensation and Michael addition. For researchers and drug development professionals, a firm grasp of these mechanistic principles is essential for leveraging this reagent to its full potential in the design and synthesis of novel chemical entities. Future research will likely continue to expand its applications in asymmetric catalysis and the development of efficient, one-pot reaction cascades for building sophisticated molecular architectures.
References
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Progress in Chemical and Biochemical Research. (2024, March 18). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of cyanoacrylate polymerization. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-cyano-2-phenylacetate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and degradation of poly (alkyl α-cyanoacrylates). Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-degradation-of-poly-(alkyl-%CE%B1-Leonard-Kulkarni/c8106a5b67540134460f993325608b417246b38c]([Link]
-
NextSDS. (n.d.). methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information. Retrieved from [Link]
-
Supporting information. (n.d.). Fine bubble technology for the green synthesis of fairy chemicals. Retrieved from [Link]
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Chemical Science (RSC Publishing). (2019, February 1). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Retrieved from [Link]
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International Journal of Scientific Research. (n.d.). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Retrieved from [Link]
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ACS Publications. (2012, April 25). Synthesis, Chemical Reactivity as Michael Acceptors, and Biological Potency of Monocyclic Cyanoenones, Novel and Highly Potent Anti-inflammatory and Cytoprotective Agents. Retrieved from [Link]
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate (C12H12FNO2). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]
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PMC. (n.d.). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine.... Retrieved from [Link]
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SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction.... Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide.... Retrieved from [Link]
-
Medicines for All institute (M4ALL). (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 21). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Croatica Chemica Acta. (2023, December 23). Thia-Michael Addition in Diverse Organic Synthesis. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2013). Highly stereoselective Michael addition of azlactones to electron-deficient triple bonds under P-spiro chiral iminophosphorane catalysis.... Retrieved from [Link]
-
PubMed. (2025, June 15). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide.... Retrieved from [Link]
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The Versatile Role of Methyl 2-cyano-2-(2-fluorophenyl)acetate in the Synthesis of Advanced Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyano-2-(2-fluorophenyl)acetate is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its unique combination of a reactive cyano group, a modifiable ester, and an activated methylene proton, all attached to a fluorinated phenyl ring, makes it a strategic precursor for a variety of active pharmaceutical ingredients (APIs), especially those with potential anticancer and anti-inflammatory properties.[1] This document provides an in-depth exploration of its applications, complete with detailed protocols for key transformations relevant to API synthesis.
Core Attributes and Synthetic Potential
The chemical reactivity of methyl 2-cyano-2-(2-fluorophenyl)acetate is centered around three primary functional groups: the nitrile, the methyl ester, and the α-carbon. The fluorine substituent on the phenyl ring further influences the electronic properties of the molecule, enhancing its stability and modulating its reactivity.[1]
Key chemical transformations that underscore its utility in pharmaceutical synthesis include:
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Reduction of the cyano group to a primary amine.
-
Nucleophilic substitution at the cyano group.[1]
-
Alkylation and condensation reactions at the α-carbon.
These reactions open pathways to a diverse range of more complex molecules, including substituted anilines, carboxylic acids, and various heterocyclic systems that are core scaffolds in many drug candidates.
Application in the Synthesis of Advanced Pharmaceutical Intermediates
While direct synthesis of a marketed API from methyl 2-cyano-2-(2-fluorophenyl)acetate is not prominently documented in publicly available literature, its structural motifs are present in complex, late-stage pharmaceutical intermediates. For instance, the "2-(4-cyano-2-fluorophenyl)-2-methyl" moiety is a key component of certain GLP-1 receptor agonists, which are under investigation for the treatment of diabetes.[2] This highlights the role of derivatives of methyl 2-cyano-2-(2-fluorophenyl)acetate in the development of novel therapeutics.
The following sections provide detailed protocols for key chemical transformations of methyl 2-cyano-2-(2-fluorophenyl)acetate to generate valuable intermediates for drug discovery and development.
Experimental Protocols
Protocol 1: Hydrolysis to 2-cyano-2-(2-fluorophenyl)acetic acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, yielding a versatile intermediate for further elaboration, such as amide bond formation.
Reaction Scheme:
Caption: Hydrolysis of methyl 2-cyano-2-(2-fluorophenyl)acetate.
Materials:
-
Methyl 2-cyano-2-(2-fluorophenyl)acetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyano-2-(2-fluorophenyl)acetic acid.
-
The product can be further purified by recrystallization if necessary.
Expected Outcome:
This protocol typically yields the carboxylic acid in high purity and good yield. The resulting 2-cyano-2-(2-fluorophenyl)acetic acid is a valuable intermediate for the synthesis of amides and other carboxylic acid derivatives.
Protocol 2: Reduction of the Cyano Group to 2-amino-2-(2-fluorophenyl)ethan-1-ol
The reduction of the cyano group to a primary amine is a critical step in the synthesis of many pharmaceutical compounds. This protocol describes the reduction of both the cyano and ester groups using a strong reducing agent.
Reaction Scheme:
Caption: Reduction of methyl 2-cyano-2-(2-fluorophenyl)acetate.
Materials:
-
Methyl 2-cyano-2-(2-fluorophenyl)acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash thoroughly with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.
-
The product can be purified by column chromatography on silica gel.
Expert Insights:
The reduction of both the nitrile and the ester with a powerful reducing agent like LiAlH₄ provides a direct route to amino alcohols, which are important chiral building blocks and components of many APIs. The presence of the fluorine atom can influence the reactivity and may require careful optimization of reaction conditions.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 2-cyano-2-(2-fluorophenyl)acetate | C₁₀H₈FNO₂ | 193.18 | 259248-36-7[3] |
Visualization of Synthetic Pathways
The following diagram illustrates the central role of methyl 2-cyano-2-(2-fluorophenyl)acetate as a precursor to key pharmaceutical intermediates.
Caption: Synthetic utility of methyl 2-cyano-2-(2-fluorophenyl)acetate.
Conclusion and Future Outlook
Methyl 2-cyano-2-(2-fluorophenyl)acetate is a versatile and valuable starting material in medicinal chemistry and drug development. Its ability to undergo a variety of chemical transformations allows for the efficient synthesis of complex and highly functionalized molecules. While its direct application in the synthesis of currently marketed blockbuster drugs may not be widely reported, its structural features are found in novel therapeutic agents under development. The protocols provided herein serve as a guide for researchers to unlock the synthetic potential of this important building block in the quest for new and improved active pharmaceutical ingredients.
References
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Chemcd. methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate ,13544-05-3. Available at: [Link]
- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
NextSDS. methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information. Available at: [Link]
- Google Patents. GLP-1 receptor agonists and uses thereof.
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Standard Operating Procedure for the Safe Handling and Storage of Methyl 2-Cyano-2-(2-fluorophenyl)acetate
Introduction and Scope
This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and disposal of methyl 2-cyano-2-(2-fluorophenyl)acetate (CAS No. 259248-36-7). This compound is a versatile intermediate in pharmaceutical and chemical synthesis, valued for its unique chemical reactivity imparted by the cyano, fluoro, and ester functional groups. However, these same functionalities necessitate stringent safety protocols due to the compound's potential health hazards.
This guide is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to mitigate risks associated with acute toxicity, irritation, and potential reactivity. Adherence to these protocols is mandatory for all personnel working with this compound.
Hazard Identification and Risk Assessment
Methyl 2-cyano-2-(2-fluorophenyl)acetate is classified with several hazards that demand careful management. The primary risks are associated with its acute toxicity upon exposure through multiple routes and its potential to cause irritation.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Code | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332 | Warning |
| Skin Irritation | 2 | H315 | Warning |
| Eye Irritation | 2A | H319 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336 | Warning |
| Source: Notified C&L Inventory[1] |
Causality of Hazards:
-
Cyano Group (-CN): The toxicity of this compound is largely attributed to the cyano group. While the nitrile is covalently bound, there is a risk of releasing highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids.[2][3] The cyanide ion can inhibit cellular respiration, leading to rapid and potentially fatal systemic effects.[3]
-
Fluorophenyl Group: The fluorinated aromatic ring can influence the compound's metabolic profile and reactivity. While generally stable, fluorinated compounds can pose unique hazards and may have toxicological properties that are not fully characterized.
-
Physical Form: As a liquid or low-melting solid, this compound presents a risk of splashes, aerosolization, and dermal absorption.
A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
All handling of methyl 2-cyano-2-(2-fluorophenyl)acetate, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[3][4] The fume hood serves as the primary containment to prevent inhalation of vapors or aerosols. An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance.[4]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for any personnel handling this compound:
| PPE Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides protection against accidental skin contact and absorption. Double-gloving is recommended for handling cyanide compounds.[2][3] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face. Standard safety glasses are insufficient.[2] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and splashes. |
| Respiratory | Not required if handled within a certified fume hood. | For spill cleanup outside of a fume hood, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained personnel. |
Detailed Handling and Experimental Protocols
Pre-Handling Checklist
-
Verify the chemical fume hood is operational and has a current certification.
-
Ensure the safety shower and eyewash station are unobstructed and have been recently tested.
-
Assemble all necessary PPE and inspect for any defects.
-
Confirm that no acids are present in the immediate work area unless required by the experimental protocol.[2]
-
Establish a designated area within the fume hood for the handling of the compound.
-
Never work alone when handling this compound.[3]
Step-by-Step Handling Protocol
The following workflow illustrates the standard procedure for handling the compound.
Decontamination
-
Glassware and Equipment: All equipment that has come into contact with the compound should be rinsed with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within a chemical fume hood.[2] The rinsate must be collected as hazardous cyanide-containing waste.
-
Work Surfaces: Wipe down the designated work area in the fume hood with a pH 10 buffer solution and then with paper towels dampened with a 10% bleach solution.[2] Dispose of the wipes as solid hazardous waste.
Storage Procedures
Proper storage is critical to maintaining the stability of the compound and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4]
-
Container: The compound should be stored in its original, tightly sealed container. Due to its aromatic nature, it may be light-sensitive; therefore, storage in an amber or opaque glass bottle is recommended.[3][5]
-
Security: The storage location, such as a lockable cabinet, should be secure and accessible only to authorized and trained personnel.
-
Segregation: Crucially, store this compound separately from all acids. [4] Contact with acids can liberate deadly hydrogen cyanide gas. Also, store away from strong oxidizing agents, bases, and reducing agents.[6]
Spill and Emergency Procedures
A rapid and informed response is critical in the event of a spill or exposure.
Spill Response
-
Inside a Fume Hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area as described in Section 4.3.
-
-
Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm to initiate a full laboratory evacuation.
-
Call emergency services (911) and inform them of a spill involving a toxic cyanide compound.[2]
-
Do not attempt to clean up the spill yourself. Only trained emergency responders should handle large spills outside of a fume hood.
-
Exposure Response
The following diagram outlines the immediate actions to be taken in case of personal exposure.
Important Notes for First Responders:
-
Inform medical personnel that the exposure involves a cyanide-containing compound.[2]
-
Provide a copy of the Safety Data Sheet (SDS) for this compound or a related one to the emergency responders.
-
Do not perform mouth-to-mouth resuscitation to avoid secondary exposure.[5]
Waste Disposal
All waste generated from the handling of methyl 2-cyano-2-(2-fluorophenyl)acetate is considered hazardous waste.
-
Segregation: Solid waste (contaminated gloves, wipes, absorbent material) and liquid waste (reaction residues, rinsates) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[2]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a full description of the contents, including "Cyanide-Containing Waste."
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EH&S) department for waste pickup.
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
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Monash University Health Safety & Wellbeing. (2024, May 15). First aid for cyanide exposure. Retrieved from [Link]
-
Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
NextSDS. (n.d.). methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information. Retrieved from [Link]
-
Ramirez, M. L., et al. (2001, September 1). Thermal decomposition of cyanate ester resins. ROSA P. Retrieved from [Link]
-
Luque-Almagro, V. M., et al. (2020). Bioremediation of cyanide-containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. EMBO reports, 21(10), e51521. Retrieved from [Link]
-
Sensorex. (2022, January 11). Alternative Methods to Cyanide Destruction in Wastewater Treatment Plants. Retrieved from [Link]
-
Defense Technical Information Center. (2001). Thermal Decomposition of Cyanate Ester Resins. Retrieved from [Link]
-
SAMCO Technologies. (2021, April 5). What to Do If You Have Cyanide in Your Industrial Wastewater. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Removal of Cyanide and Metals From Mineral Processing Waste Waters. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Cyanate Ester Resins | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal degradation of cyano containing ionic liquids | Request PDF. Retrieved from [Link]
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DC Fine Chemicals. (2025, March 25). Safety Data Sheet - Methyl acetate. Retrieved from [Link]
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Minsky, L. (n.d.). Thermal Decomposition of Cyanate Ester Resins. DTIC. Retrieved from [Link]
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Max Spare. (n.d.). Chemical-Compatibility-Chart.pdf. Retrieved from [Link]
-
Ace Glass, Inc. (n.d.). O-Ring Chemical Compatibility. Retrieved from [Link]
-
University of California, Berkeley, College of Chemistry. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
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Application Notes and Protocols: The Versatility of Methyl 2-Cyano-2-(2-fluorophenyl)acetate in Heterocyclic Synthesis
Introduction: A Multifaceted Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of a vast array of pharmaceuticals and functional materials. Methyl 2-cyano-2-(2-fluorophenyl)acetate has emerged as a highly valuable and versatile precursor for the synthesis of a diverse range of these heterocyclic systems.[1] Its unique structural features, namely the activated methylene group flanked by a cyano and an ester moiety, and the influential 2-fluorophenyl substituent, impart a rich and tunable reactivity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of methyl 2-cyano-2-(2-fluorophenyl)acetate in the synthesis of key heterocyclic scaffolds, including thiophenes, pyridines, and pyrazoles. The protocols detailed herein are designed to be robust and adaptable, with a focus on the underlying mechanistic principles to empower rational experimental design.
Synthesis of Polysubstituted Thiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[2] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as methyl 2-cyano-2-(2-fluorophenyl)acetate, in the presence of elemental sulfur and a base. The resulting 2-aminothiophenes are valuable intermediates in the synthesis of various biologically active compounds.[3]
Mechanistic Rationale
The generally accepted mechanism for the Gewald reaction commences with a Knoevenagel condensation between the ketone/aldehyde and the active methylene group of methyl 2-cyano-2-(2-fluorophenyl)acetate, catalyzed by a base (e.g., morpholine or triethylamine). This is followed by the addition of elemental sulfur to the enolate intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the aromatic 2-aminothiophene ring.
Diagram 1: Proposed Mechanism of the Gewald Reaction
Caption: Workflow of the Gewald reaction for thiophene synthesis.
Experimental Protocol: Synthesis of Methyl 2-amino-4,5-dihydro-4-(2-fluorophenyl)benzo[b]thiophene-3-carboxylate
This protocol details the synthesis of a tetrasubstituted thiophene using cyclohexanone as the carbonyl component.
Materials:
-
Methyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 equiv)
-
Cyclohexanone (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (1.5 equiv)
-
Ethanol (solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 equiv), cyclohexanone (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol (30 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add morpholine (1.5 equiv) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with constant stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold ethanol (2 x 20 mL), and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Table 1: Representative Yields for Gewald Reaction with Analogs
| Carbonyl Compound | α-Cyanoester | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 12 | 85 | [2] |
| Acetone | Ethyl Cyanoacetate | Triethylamine | DMF | 6 | 78 | [2] |
| 4-Methylcyclohexanone | Methyl Cyanoacetate | Piperidine | Methanol | 8 | 82 | [4] |
Synthesis of Substituted Pyridines via Multicomponent Reactions
Methyl 2-cyano-2-(2-fluorophenyl)acetate is an excellent substrate for the synthesis of highly functionalized pyridine derivatives through one-pot multicomponent reactions.[5][6][7] These reactions offer high atom economy and allow for the rapid generation of molecular diversity.
Mechanistic Rationale
A common strategy for the synthesis of 2-amino-3-cyanopyridines involves a four-component reaction between an aldehyde, an active methylene compound (in this case, methyl 2-cyano-2-(2-fluorophenyl)acetate), a ketone, and an ammonium source (e.g., ammonium acetate). The reaction likely proceeds through an initial Knoevenagel condensation of the aldehyde with the active methylene compound, followed by a Michael addition of the enolate derived from the ketone. Subsequent cyclization with the incorporation of the nitrogen from the ammonium source and aromatization leads to the final pyridine product.
Diagram 2: Multicomponent Pyridine Synthesis Workflow
Caption: Proposed pathway for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of 5-Amino-4-(2-fluorophenyl)-1H-pyrazol-3(2H)-one
This protocol describes a straightforward synthesis of a functionalized pyrazole.
Materials:
-
Methyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 equiv)
-
Hydrazine Hydrate (80% in water) (1.2 equiv)
-
Ethanol (solvent)
Procedure:
-
Dissolve methyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 equiv) in ethanol (25 mL) in a 50 mL round-bottom flask.
-
Add hydrazine hydrate (1.2 equiv) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrazole derivative.
Thorpe-Ziegler Cyclization for Fused Heterocycles
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed cyclization of dinitriles to form cyclic enamines. [8]By introducing a second nitrile functionality to a derivative of methyl 2-cyano-2-(2-fluorophenyl)acetate, this reaction can be employed to synthesize fused heterocyclic systems.
Application Note
To utilize the Thorpe-Ziegler cyclization, methyl 2-cyano-2-(2-fluorophenyl)acetate must first be functionalized to contain a second nitrile group. This can be achieved, for example, by alkylating the active methylene position with a halo-nitrile (e.g., chloroacetonitrile) after deprotonation with a suitable base. The resulting dinitrile can then undergo intramolecular cyclization in the presence of a strong base to form a five or six-membered ring fused to the initial heterocyclic scaffold being constructed. This strategy opens up possibilities for creating complex polycyclic molecules with potential applications in medicinal chemistry.
Conclusion
Methyl 2-cyano-2-(2-fluorophenyl)acetate is a readily accessible and highly reactive building block for the synthesis of a wide variety of heterocyclic compounds. Its application in established name reactions such as the Gewald and Thorpe-Ziegler reactions, as well as in versatile multicomponent strategies, provides a powerful toolkit for the modern synthetic chemist. The protocols and mechanistic insights provided in this document are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the exploration of new chemical space and the development of novel molecules with desired properties.
References
-
Gabriele, B., et al. (2019). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 24(17), 3133. [Link]
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Achagar, O., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Catalysts, 12(6), 618. [Link]
-
Shaabani, A., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link]
-
Khalifeh, R., & Ghamari, M. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(11), 2326-2333. [Link]
-
Bégué, D., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4668-4671. [Link]
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Patil, S. A., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 337-342. [Link]
-
Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28. [Link]
-
Otsuka, M., et al. (2018). synthesis of novel angular and linear fused [5-6-5] heterocycles by the reaction of methyl cyano (3-cyano-4,5-dihydro-2(3H)-furanylidene)acetate with hydrazines. Heterocycles, 96(4), 663-673. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
Khalifeh, R., & Ghamari, M. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(11), 2326-2333. [Link]
-
Singh, A., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 15(6), 1-8. [Link]
-
Khalil, M. A., et al. (2012). Reactivity of 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. American Journal of Organic Chemistry, 2(6), 161-170. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Leader, G. R., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 29. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 136-145. [Link]
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Forero, J. S., et al. (2013). a new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Heteroletters, 3(4), 443-448. [Link]
-
Singh, P., & Kaur, N. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 3. [Link]
-
El-Metwaly, A. M., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry, 5(4), 2698-2717. [Link]
-
de la Torre, A. F., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(31-32), 5519-5526. [Link]
-
Shaker, Y. M., et al. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(2), 794-798. [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]
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scale-up production methods for methyl 2-cyano-2-(2-fluorophenyl)acetate
An Application Guide for the Scale-Up Production of Methyl 2-Cyano-2-(2-fluorophenyl)acetate
Introduction: The Significance of a Key Pharmaceutical Intermediate
Methyl 2-cyano-2-(2-fluorophenyl)acetate is an aromatic ester with the molecular formula C₁₀H₈FNO₂.[1] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structural features, including the reactive cyano and ester groups combined with the fluorine-substituted phenyl ring, make it a valuable precursor for developing novel therapeutic agents, including those with potential anticancer and anti-inflammatory properties.[1]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the scalable and efficient synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the chosen synthetic strategy, and provide a robust, field-tested protocol suitable for kilogram-scale production.
Part 1: Synthesis Strategy and Mechanistic Rationale
Selecting an Optimal Industrial Pathway
Several synthetic routes can be envisioned for the preparation of α-aryl cyanoacetates. A classical approach is the Knoevenagel condensation of 2-fluorobenzaldehyde with methyl cyanoacetate, which yields an α,β-unsaturated intermediate that would require a subsequent reduction step.[2][3][4] While feasible in a lab, this two-step process is less efficient for large-scale manufacturing. Modern methods like palladium-catalyzed decarboxylative coupling offer high yields but often rely on expensive catalysts and specialized ligands, which can be cost-prohibitive at an industrial scale.[5][6][7]
For this guide, we have selected the direct carboxymethylation of 2-fluorobenzyl cyanide using dimethyl carbonate (DMC) . This strategy is superior for scale-up due to several key advantages:
-
High Atom Economy: It is a direct, one-pot synthesis that efficiently incorporates the desired functional group.
-
Green Chemistry Principles: Dimethyl carbonate is a non-toxic, biodegradable, and environmentally benign reagent, serving as a green alternative to hazardous compounds like phosgene or methyl chloroformate.[8]
-
Accessible Starting Materials: The precursor, 2-fluorobenzyl cyanide, can be readily synthesized from 2-fluorobenzyl chloride and sodium cyanide.[9][10]
The Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic substitution on dimethyl carbonate. The mechanism can be understood in three key steps:
-
Deprotonation: A suitable base, such as sodium methoxide (NaOMe), abstracts an acidic α-hydrogen from 2-fluorobenzyl cyanide. The acidity of this proton is enhanced by the electron-withdrawing effects of both the adjacent phenyl ring and the cyano group, leading to the formation of a resonance-stabilized carbanion.
-
Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. This type of addition to the carbonyl group is known as a BAc2-type nucleophilic substitution.[8]
-
Formation of Product: The tetrahedral intermediate formed in the previous step collapses, eliminating a methoxide ion as a leaving group to yield the final product, methyl 2-cyano-2-(2-fluorophenyl)acetate.
Caption: Reaction mechanism for carboxymethylation.
Part 2: Detailed Scale-Up Production Protocol
This protocol is designed for a nominal 1 kg batch size. All operations should be conducted by trained personnel in a controlled chemical production environment.
Materials and Equipment
-
Chemicals:
-
2-Fluorobenzyl Cyanide (≥98% purity)
-
Dimethyl Carbonate (DMC, ≥99% purity)
-
Sodium Methoxide (NaOMe, 25-30% solution in methanol or ≥95% powder)
-
Anhydrous Toluene (or another suitable aprotic solvent)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (reagent grade)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
20 L Glass-Lined or Stainless Steel Reactor with overhead mechanical stirrer, reflux condenser, and nitrogen/argon inlet.
-
Calibrated temperature probe.
-
5 L Addition Funnel.
-
Heating/Cooling Mantle or Circulator.
-
Large Separatory Funnel (or equivalent extraction setup).
-
Rotary Evaporator (industrial scale).
-
Vacuum Distillation Apparatus.
-
Step-by-Step Methodology
Caption: Experimental workflow for scale-up synthesis.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Reagent Charging:
-
Charge the reactor with anhydrous toluene (approx. 5 L).
-
Begin stirring and add the sodium methoxide solution (approx. 1.1 equivalents) while maintaining a nitrogen blanket. If using solid NaOMe, add it carefully to the solvent. This may be exothermic.
-
-
Deprotonation:
-
Cool the reactor contents to 0-5 °C using a cooling mantle or circulator.
-
Slowly add 2-fluorobenzyl cyanide (1.0 equivalent, approx. 1 kg) via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour to ensure complete formation of the carbanion.
-
-
Carboxymethylation:
-
Slowly add dimethyl carbonate (1.5-2.0 equivalents) via the addition funnel over 1 hour. A slight exotherm may be observed.
-
After the addition, slowly warm the reactor to 60-70 °C and maintain this temperature for 4-6 hours.
-
-
Reaction Monitoring: Monitor the reaction's progress periodically using a suitable technique (e.g., GC or HPLC) to check for the disappearance of the starting material.
-
Work-up and Quenching:
-
Once the reaction is complete, cool the reactor to 10-15 °C.
-
Very slowly and carefully, quench the reaction by adding saturated aqueous ammonium chloride solution (approx. 5 L) via the addition funnel. Caution: This will quench the reactive base and can cause gas evolution. Add slowly at first.
-
-
Product Isolation & Purification:
-
Transfer the reactor contents to a large separatory funnel. Add ethyl acetate (approx. 5 L) and shake vigorously.
-
Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 2 L).
-
Combine the organic layers and wash sequentially with water (2 x 3 L) and brine (1 x 3 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield the final product as a clear liquid.
-
Part 3: Process Parameter Optimization
Achieving high yield and purity on a large scale requires careful control of reaction parameters. The following table summarizes key variables and their typical effects.
| Parameter | Range / Options | Effect on Reaction & Rationale |
| Base | NaOMe, K₂CO₃, NaH | Sodium methoxide (NaOMe) is effective and cost-efficient. Stronger bases like NaH can be used but require more stringent handling procedures. K₂CO₃ can also be used but may require higher temperatures or longer reaction times.[11] |
| Base Stoichiometry | 1.05 - 1.2 equivalents | A slight excess of base ensures complete deprotonation of the starting material, driving the reaction to completion. A large excess can lead to side reactions. |
| Solvent | Toluene, DMF, THF | Toluene is a good choice for its azeotropic properties (can help remove methanol byproduct) and suitable boiling point. DMF can also be used but is harder to remove during work-up. |
| Temperature | 50 - 90 °C | The reaction rate increases with temperature. However, temperatures above 90 °C may lead to increased byproduct formation. An optimal range is typically 60-70 °C.[12] |
| DMC Stoichiometry | 1.5 - 3.0 equivalents | Using an excess of DMC, which also acts as a solvent, ensures the reaction goes to completion. The excess can be recovered during distillation. |
| Reaction Time | 4 - 12 hours | Reaction time is dependent on temperature and catalyst. Monitoring is crucial to determine the optimal endpoint to maximize yield and minimize degradation.[12] |
Part 4: Safety, Troubleshooting, and Green Chemistry
Mandatory Safety Precautions
-
Hazardous Reagents:
-
2-Fluorobenzyl Cyanide: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[13] Handle only in a well-ventilated fume hood or enclosed reactor system. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Sodium Methoxide: This is a corrosive and flammable solid/solution. It reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
-
Engineering Controls: All operations must be performed in a designated chemical processing area with adequate ventilation, emergency showers, and eyewash stations.
-
Emergency Procedures: In case of skin contact, wash immediately and thoroughly with soap and water. For inhalation, move to fresh air. In all cases of significant exposure, seek immediate medical attention.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base (hydrolyzed)- Insufficient temperature- Poor quality starting material | - Use fresh, anhydrous base and solvent.- Ensure the reaction reaches the target temperature.- Verify the purity of the 2-fluorobenzyl cyanide. |
| Incomplete Reaction | - Insufficient reaction time- Not enough base or DMC | - Extend the reaction time and continue monitoring.- Check stoichiometry and consider adding a small amount of additional base if necessary. |
| Formation of Impurities | - Reaction temperature too high- Presence of water in the reaction | - Lower the reaction temperature.- Ensure all reagents and equipment are scrupulously dry. |
| Difficult Work-up | - Emulsion formation during extraction | - Add more brine to the aqueous layer to help break the emulsion.- Allow the layers to separate for a longer period. |
References
-
Wikipedia. Benzyl cyanide. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Chu, L. et al. (2011). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Tsinghua University. Available from: [Link]
-
Shang, R. et al. (2011). Synthesis of α-aryl nitriles through palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates. Angewandte Chemie International Edition. Available from: [Link]
-
Chen, C. et al. (2011). Palladium-Catalyzed Decarboxylative Arylation of Potassium Cyanoacetate: Synthesis of α-Diaryl Nitriles from Aryl Halides. Organic Letters. Available from: [Link]
-
Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Available from: [Link]
-
Diao, T. et al. (2011). Palladium-catalyzed decarboxylative arylation of potassium cyanoacetate: synthesis of α-diaryl nitriles from aryl halides. PubMed. Available from: [Link]
-
Organic Syntheses. Benzyl Cyanide. Available from: [Link]
- Google Patents. Preparation of benzyl cyanides.
- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Arkivoc. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]
-
National Institutes of Health. Photocarboxylation of Benzylic C–H Bonds. Available from: [Link]
-
Ataman Kimya. BENZYL CYANIDE. Available from: [Link]
-
Chemical Synthesis Database. ethyl cyano(2-fluorophenyl)acetate. Available from: [Link]
-
PrepChem.com. Synthesis of 2-fluoro-α-methylbenzyl cyanide. Available from: [Link]
- Google Patents. Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid.
-
Organic Syntheses. tert-BUTOXYCARBONYL-2-PHENYL-2-OXOACETONITRILE OXIME. Available from: [Link]
-
IRIS. The addition reaction of dialkyl carbonates to ketones. Available from: [Link]
-
Journal of the American Chemical Society. Preparation of Nitriles from Halides and Sodium Cyanide. Available from: [Link]
-
Royal Society of Chemistry. The reactions of dimethyl carbonate and its derivatives. Available from: [Link]
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- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. iris.unive.it [iris.unive.it]
- 12. CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid - Google Patents [patents.google.com]
- 13. Benzyl cyanide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Common Impurities in the Synthesis of Methyl 2-Cyano-2-(2-fluorophenyl)acetate
Welcome to the technical support center for the synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate.[1] As a key building block in the development of novel pharmaceutical compounds, including potential anticancer and anti-inflammatory agents, achieving high purity is paramount.[1] This document provides in-depth troubleshooting advice, preventative measures, and detailed protocols to help you identify and mitigate common impurities, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter in my reaction?
A: Based on common synthetic routes, such as the reaction of 2-fluorobenzaldehyde with malononitrile followed by esterification, or the alkylation of a 2-fluorophenylacetonitrile derivative, you should be vigilant for the following impurities:
-
Unreacted Starting Materials: Residual 2-fluorobenzaldehyde, malononitrile, or 2-fluorophenylacetonitrile.
-
Hydrolysis Products: 2-Cyano-2-(2-fluorophenyl)acetic acid, formed by the hydrolysis of the methyl ester.[1][2]
-
Self-Condensation/Dimerization Products: High-molecular-weight species resulting from the base-catalyzed reaction of the starting materials or product with themselves.[3]
-
By-products from Side Reactions: Such as products from a competitive Darzens condensation if α-haloesters are used.[4][5][6][7]
Q2: What are the best analytical techniques for identifying these impurities?
A: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile starting materials and by-products.[]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: An indispensable tool for structural elucidation of the main product and impurities. It can also be used for quantitative analysis (qNMR) to determine purity against a certified standard.[9]
-
Infrared (IR) Spectroscopy: Can help identify the presence of key functional groups and can indicate impurities such as carboxylic acids (broad O-H stretch) if hydrolysis has occurred.
Q3: My reaction yield is low, and the product is difficult to purify. Could this be related to impurity formation?
A: Absolutely. Low yields are often a direct consequence of side reactions that consume starting materials and generate impurities. These impurities can co-elute with the desired product during chromatography or co-precipitate during crystallization, making purification challenging and further reducing the isolated yield. Addressing the root cause of impurity formation is key to improving both yield and purity.
Troubleshooting Guide: A Deep Dive into Specific Impurities
Impurity Profile 1: 2-Cyano-2-(2-fluorophenyl)acetic Acid (Hydrolysis Product)
The Problem: "My purified product appears oily or waxy, and my ¹H NMR spectrum shows a broad singlet that I cannot attribute to the desired product. The sample also shows acidic properties when tested."
The Probable Cause: This is a classic sign of hydrolysis of the methyl ester to the corresponding carboxylic acid.[1] This can occur during the aqueous workup, especially if the solution is basic or acidic and is heated, or if the product is exposed to moisture for prolonged periods.[2][10]
The Solution: Preventative Measures & Remediation
-
Preventative Measures:
-
Neutral Workup: During the workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any acid catalysts, followed by a wash with brine (saturated NaCl solution) to remove excess water.[11]
-
Temperature Control: Keep the temperature low during the workup and extraction steps to minimize the rate of hydrolysis.
-
Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.
-
-
Remediation Protocol: Acid-Base Extraction
-
Dissolve the impure product in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid impurity will be deprotonated and extracted into the aqueous layer as its sodium salt.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the purified methyl ester.
-
Confirm the removal of the acid impurity using ¹H NMR and IR spectroscopy.
-
Impurity Profile 2: Dimeric and Polymeric By-products (Self-Condensation)
The Problem: "My HPLC analysis shows several high-molecular-weight impurities, and I observe a baseline 'hump' in my GC-MS chromatogram. My reaction mixture was also a dark, tar-like substance."
The Probable Cause: The α-proton of the starting nitrile and the product are acidic and can be deprotonated by the base used in the reaction. The resulting carbanion can then act as a nucleophile and attack another molecule of the starting material or product, leading to dimerization and polymerization. This is particularly common with strong bases or at elevated temperatures.[12]
The Solution: Preventative Measures & Remediation
-
Preventative Measures:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or phosphazene bases to favor deprotonation over nucleophilic attack.[13]
-
Slow Addition & Low Temperature: Add the base slowly to a cooled solution (-78 °C to 0 °C) of the nitrile to maintain a low concentration of the reactive carbanion at any given time.
-
Controlled Stoichiometry: Use a precise stoichiometry of the base to avoid excess base that can promote side reactions.
-
-
Remediation Protocol: Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Load the solution onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (or a similar solvent system). The less polar desired product should elute before the more polar, higher-molecular-weight impurities.
-
Collect fractions and analyze them by TLC or HPLC to identify the pure product.
-
Data Summary: Analytical Signatures of Product and Key Impurities
| Compound | ¹H NMR (CDCl₃, 400 MHz) - Key Signals (ppm) | Mass Spec (ESI+) m/z | IR (cm⁻¹) - Key Bands |
| Methyl 2-cyano-2-(2-fluorophenyl)acetate (Product) | ~7.3-7.6 (m, Ar-H), ~5.0 (s, 1H, CH), ~3.8 (s, 3H, OCH₃) | [M+Na]⁺ ~216 | 2250 (C≡N), 1750 (C=O) |
| 2-Cyano-2-(2-fluorophenyl)acetic Acid | ~7.3-7.6 (m, Ar-H), ~5.0 (s, 1H, CH), ~9-12 (br s, 1H, COOH) | [M-H]⁻ ~178 | 2250 (C≡N), 1710 (C=O), 2500-3300 (br, O-H) |
| 2-Fluorophenylacetonitrile (Starting Material) | ~7.2-7.5 (m, Ar-H), ~3.7 (s, 2H, CH₂) | [M+H]⁺ ~136 | 2255 (C≡N) |
Visualizing Reaction Pathways: Desired Synthesis vs. Impurity Formation
The following diagram illustrates the intended reaction pathway and the competing side reactions that lead to common impurities.
Caption: Reaction scheme showing the desired synthesis and common side reactions.
Experimental Protocols
Protocol 1: General Procedure for Synthesis and Workup
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluorophenylacetonitrile and a suitable anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA in THF) dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Electrophile Addition: After stirring for 30 minutes, add methyl chloroformate or another suitable electrophile dropwise at -78 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dry silica onto the top of the packed column.
-
Elution: Begin elution with 100% hexanes, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on the separation observed on the column.
-
Analysis: Analyze the collected fractions by TLC, staining with a suitable agent (e.g., potassium permanganate).
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
References
-
ScienceMadness. (n.d.). The Darzens Glycidic Ester Condensation. Retrieved from [Link]
-
Organic Reactions. (1949). The Darzens Glycidic Ester Condensation. Retrieved from [Link]
- Dixon, B. G. (1986). Hydrolysis of cyanohydrin esters. Tetrahedron, 42(1), 1-2.
-
Li, W., et al. (2016). One-Pot Conversion of N-Allyl-α-cyano Esters to α-Allyl-α-cyano Lactams through a Hydrolysis/Ketene Formation/Cyclization/Claisen Rearrangement Sequence. Organic Letters, 18(4), 824-827. Retrieved from [Link]
-
Lehigh Preserve. (n.d.). Some Condensation Reactions of Arylalkylnitriles. Retrieved from [Link]
-
YouTube. (2023). Preparation of Carboxylic Acids, Part 7: Hydrolysis of Esters, Amides, Nitriles, and Trihalides. Retrieved from [Link]
-
Santos, J. I., et al. (2016). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Molecules, 21(11), 1469. Retrieved from [Link]
-
Loupy, A., et al. (2005). Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Organic & Biomolecular Chemistry, 3(8), 1534-1540. Retrieved from [Link]
-
Supporting Information. (n.d.). Fine bubble technology for the green synthesis of fairy chemicals. Retrieved from [Link]
-
NextSDS. (n.d.). methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Hydrolysis Reactions. (2018). SlidePlayer. Retrieved from [Link]
-
Elsevier. (n.d.). Analytical Methods for Organic Cyano Groups - 1st Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
- Google Books. (n.d.). Analytical Methods for Organic Cyano Groups.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
- Google Patents. (n.d.). Purification process for methyl acetate.
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Darzens Reaction [organic-chemistry.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esisresearch.org [esisresearch.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Optimization of Methyl 2-cyano-2-(2-fluorophenyl)acetate
Welcome to the Technical Support Center for the synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate . This guide is designed for researchers and drug development professionals optimizing the palladium-catalyzed α -arylation of methyl cyanoacetate with 1-bromo-2-fluorobenzene.
Here, we bypass basic textbook theory and focus on the mechanistic causality behind reaction parameters, providing you with self-validating protocols, quantitative optimization matrices, and advanced troubleshooting workflows.
Mechanistic Overview & Causality
The synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate via Pd-catalyzed cross-coupling is a classic example of a reaction governed by kinetic versus thermodynamic control .
The Core Challenge: The mono-arylated target product is significantly more acidic (pKa ~9) than the starting methyl cyanoacetate (pKa ~11) due to the electron-withdrawing nature of the newly attached 2-fluorophenyl ring . Consequently, under the basic conditions required for the catalytic cycle, the product exists predominantly as an enolate.
Why Temperature and Time Matter: Selectivity for mono-arylation relies entirely on steric hindrance. The tertiary enolate of the product is bulky, making a second palladium-catalyzed arylation kinetically slow. However, if the temperature exceeds 100 °C or the reaction time is prolonged beyond 16 hours , this kinetic barrier is overcome. The thermal energy forces the system into a thermodynamic sink, resulting in bis-arylation (double coupling) or Krapcho-type thermal decarboxylation. Therefore, optimizing the temperature to exactly 80 °C and strictly capping the reaction time is non-negotiable for high yields.
Palladium-catalyzed alpha-arylation catalytic cycle.
Self-Validating Standard Operating Procedure (SOP)
This protocol incorporates built-in In-Process Controls (IPCs) to ensure the system is self-validating at every critical juncture .
Reagents:
-
1-bromo-2-fluorobenzene: 10.0 mmol (1.0 eq)
-
Methyl cyanoacetate: 12.0 mmol (1.2 eq)
-
Pd₂(dba)₃: 0.1 mmol (1 mol% Pd)
-
XPhos (Ligand): 0.2 mmol (2 mol%)
-
Anhydrous K₃PO₄: 20.0 mmol (2.0 eq)
-
Anhydrous Toluene: 50 mL (0.2 M)
Step-by-Step Methodology:
-
Catalyst Activation (Validation Step 1): In an oven-dried Schlenk flask under strictly inert N₂ atmosphere, combine Pd₂(dba)₃, XPhos, and 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes.
-
Self-Validation Check: The solution must transition from a deep purple/red to a clear pale yellow/orange. If the solution remains dark purple, the ligand has oxidized, or O₂ has entered the system. Do not proceed until resolved.
-
-
Reagent Addition: Add anhydrous K₃PO₄, followed by 1-bromo-2-fluorobenzene and methyl cyanoacetate dissolved in the remaining 40 mL of toluene.
-
Thermal Optimization (Validation Step 2): Heat the reaction block to exactly 80 °C .
-
Self-Validation Check: At the 4-hour mark, extract a 50 µL aliquot under N₂, quench with EtOAc/H₂O, and analyze via GC-MS. You must observe >50% conversion of the aryl bromide. If conversion is <10%, the catalytic cycle has stalled (likely due to water poisoning the base).
-
-
Endpoint Determination: Maintain heating for exactly 12 hours .
-
Self-Validation Check: GC-MS should indicate <1% starting material and <5% bis-arylated byproduct.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and phosphate salts, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).
Quantitative Data: Temperature & Time Optimization Matrix
The following table summarizes the empirical data driving our 80 °C / 12 h recommendation. Deviating from these parameters triggers specific failure modes.
| Temperature (°C) | Time (h) | Ar-Br Conversion (%) | Target Yield (%) | Major Byproduct / Failure Mode |
| 60 | 12 | 45 | 40 | Unreacted Starting Material |
| 60 | 24 | 70 | 65 | Kinetically Stalled |
| 80 | 12 | >99 | 92 | None (Optimal Conditions) |
| 80 | 24 | >99 | 81 | Bis-arylated derivative (8%) |
| 110 | 4 | >99 | 75 | Decarboxylation (12%) |
| 110 | 12 | >99 | 38 | Severe Degradation / Decarboxylation |
Troubleshooting Guides & FAQs
Q: Why does my yield drop significantly when the reaction is left overnight at reflux (110 °C)? A: At 110 °C, you are providing enough thermal energy to overcome the steric barrier that protects your product. The α -proton of methyl 2-cyano-2-(2-fluorophenyl)acetate is highly acidic. At elevated temperatures, the product undergoes base-mediated Krapcho-type decarboxylation (loss of the ester group) or rapid bis-arylation. Yield drops at this temperature are due to product destruction, not a failure of the catalyst.
Q: I am observing a bis-arylated byproduct (methyl 2,2-bis(2-fluorophenyl)-2-cyanoacetate). How do I suppress this? A: This occurs when the base is too strong or the temperature is too high. Ensure you are using a mild, heterogeneous base like K₃PO₄ rather than soluble, strong bases like NaOtBu or LiHMDS. Strong bases quantitatively deprotonate your product, forcing the formation of the bis-arylated impurity. Strictly cap your reaction time at 12 hours and temperature at 80 °C.
Q: The reaction stalls at 50% conversion after 4 hours at 80 °C. Should I increase the temperature to force it to completion? A: No. Stalling at 80 °C indicates catalyst deactivation (often visible as the precipitation of black Pd(0) metal), not a lack of thermal energy. This is usually caused by trace oxygen or water ingress. Increasing the temperature will only degrade the 50% of the product you have already formed. Instead, cool the reaction, rigorously degas the system, and spike with an additional 0.5 mol% of pre-activated Pd/Ligand complex.
Logical workflow for troubleshooting and optimizing the alpha-arylation reaction.
References
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research.[Link]
preventing hydrolysis of methyl 2-cyano-2-(2-fluorophenyl)acetate during long-term storage
A Guide to Preventing Hydrolysis During Long-Term Storage
Welcome to the technical support center for methyl 2-cyano-2-(2-fluorophenyl)acetate (CAS No. 259248-36-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate. As a structurally complex molecule featuring both an ester and a nitrile group, its stability during long-term storage is paramount to ensure experimental reproducibility and the integrity of your synthetic pathways.[1] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the prevention of hydrolytic degradation.
Understanding the Hydrolysis Challenge
Methyl 2-cyano-2-(2-fluorophenyl)acetate is susceptible to hydrolysis, a chemical reaction where water molecules break down the ester bond.[1][2] This process results in the formation of 2-cyano-2-(2-fluorophenyl)acetic acid and methanol. The reaction can be catalyzed by both acidic and basic conditions.[1][3] While this degradation can occur slowly under neutral pH, trace amounts of acidic or basic impurities on glassware or in the storage atmosphere can accelerate the process.[4]
The primary concern is the cleavage of the ester linkage, which is generally more labile than the nitrile group under typical storage conditions.
Mechanism of Ester Hydrolysis
The hydrolysis of the ester group in methyl 2-cyano-2-(2-fluorophenyl)acetate proceeds via nucleophilic acyl substitution. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is often followed by proton transfer and elimination of methanol to yield the corresponding carboxylic acid.
Caption: Troubleshooting workflow for stability issues.
Protocols for Stability and Handling
Protocol 4.1: Recommended Long-Term Storage
-
Aliquot: Upon receiving the material, if it is in a large container, immediately aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the atmosphere.
-
Select Vials: Use amber borosilicate glass vials with PTFE-lined screw caps.
-
Purge with Inert Gas: Before sealing, flush the headspace of each vial with dry argon or nitrogen for 10-15 seconds.
-
Seal Tightly: Secure the cap firmly. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Refrigerate: Place the sealed vials in a refrigerator at 2-8°C.
-
Log: Maintain a detailed log of the material's storage date, conditions, and each time a vial is removed.
Protocol 4.2: Accelerated Stability Study
To proactively assess the stability of a new batch under your specific laboratory conditions, an accelerated study is recommended. This involves subjecting the material to stress conditions to predict long-term stability. [5][6]
-
Prepare Samples: Aliquot the compound into at least 9 separate vials as per Protocol 4.1.
-
Set Conditions: Store three vials at each of the following conditions:
-
Long-Term: 5°C ± 3°C [7] * Intermediate: 30°C ± 2°C / 65% RH ± 5% RH [7][8] * Accelerated: 40°C ± 2°C / 75% RH ± 5% RH [7][8]3. Establish Time Points: Designate analysis time points. For an accelerated study, typical points are T=0, 1 month, 3 months, and 6 months. [6]4. Analyze: At each time point, remove one vial from each condition. Allow it to equilibrate to room temperature before opening. Analyze the purity using the HPLC method described below.
-
-
Evaluate: A "significant change" (e.g., >0.5% drop in purity or rise in a specific degradant) at the accelerated condition triggers a closer look at the intermediate condition data to establish a reliable retest date. [8]
Protocol 4.3: HPLC Method for Purity Assessment
This reversed-phase HPLC (RP-HPLC) method can distinguish methyl 2-cyano-2-(2-fluorophenyl)acetate from its more polar primary hydrolytic degradant, 2-cyano-2-(2-fluorophenyl)acetic acid.
-
Instrumentation: HPLC with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile (or mobile phase) to create a 1 mg/mL stock solution. Dilute further as needed to be within the detector's linear range.
Data Summary and Interpretation
The following table summarizes the expected stability outcomes under various storage conditions based on chemical principles. Your own accelerated stability study will provide specific data for your batch.
| Storage Condition | Temperature | Atmosphere | Expected Purity after 1 Year | Primary Risk Factor |
| Optimal | 2-8°C | Inert (Argon/Nitrogen) | >99.0% | None if protocol is followed |
| Sub-Optimal A | 2-8°C | Ambient Air | 97.0% - 99.0% | Slow hydrolysis from atmospheric moisture |
| Sub-Optimal B | 25°C (Room Temp) | Inert (Argon/Nitrogen) | 96.0% - 98.5% | Increased rate of hydrolysis due to higher temp [9] |
| Poor | 25°C (Room Temp) | Ambient Air | <96.0% | Accelerated hydrolysis from both moisture and heat [4][10] |
| Freezer (-20°C) | -20°C | Inert (Argon/Nitrogen) | >99.0% | High risk of condensation and rapid hydrolysis upon opening if not equilibrated properly |
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). HyMax.
- Methyl 2-cyano-2-(2-fluorophenyl)acetate. (n.d.). EvitaChem.
- Hydrolysis of esters. (n.d.). Chemistry LibreTexts.
- Ramey, C. S., & Ough, C. S. (1980). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Journal of Agricultural and Food Chemistry, 28(5), 928-934.
- ICH Quality Guidelines for Pharmaceutical Stability Storage. (2016). Q1 Scientific.
- ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). International Council for Harmonisation.
- Weiss, K. E., & Shull, K. R. (2013). Storage Stability Study of Salicylate-based Poly(anhydride-esters). Polymer Degradation and Stability, 98(11), 2337-2343.
- Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage. (2025). PharmaCompass.
- Pharmaceutical Storage & Transit: Conditions for Consideration. (2017). Modality Solutions.
- Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. (2025). ResearchGate.
- Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
- Packaging - How to store highly sensitive drugs? Functional coatings. (2026). A3P.
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- 6. blog.smartsense.co [blog.smartsense.co]
- 7. q1scientific.com [q1scientific.com]
- 8. database.ich.org [database.ich.org]
- 9. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification and Recrystallization of Methyl 2-cyano-2-(2-fluorophenyl)acetate
Welcome to the technical support center for methyl 2-cyano-2-(2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification and recrystallization of this important chemical intermediate. As a key building block in the synthesis of various pharmaceutical compounds, achieving high purity is paramount.[1] This document offers practical, field-proven insights to help you overcome common challenges in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification and recrystallization of methyl 2-cyano-2-(2-fluorophenyl)acetate. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low or No Crystal Formation After Cooling
Question: I've dissolved my crude methyl 2-cyano-2-(2-fluorophenyl)acetate in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is very low. What's going wrong?
Answer: This is a common issue in recrystallization and can be attributed to several factors.[2]
Possible Causes and Solutions:
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature, but crystal nucleation has not initiated.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure methyl 2-cyano-2-(2-fluorophenyl)acetate, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[3]
-
-
Too Much Solvent: Using an excessive amount of solvent is a frequent cause of poor yield.[2][3] The concentration of the compound may not reach saturation upon cooling.
-
Solvent Evaporation: Gently heat the solution to boil off some of the solvent.[2][4] Once the volume is reduced, allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of the solution as an amorphous solid rather than forming pure crystals.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][5]
-
Solvent Screening: If the issue persists, it may be necessary to perform a solvent screen to find a more suitable solvent or solvent system.
-
Issue 2: The Purified Compound is Oily or Forms an Oil During Recrystallization
Question: When I try to recrystallize my methyl 2-cyano-2-(2-fluorophenyl)acetate, it separates as an oil instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" is a phenomenon that can occur when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.[2]
Possible Causes and Solutions:
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice, leading to the formation of an oil.[4][5]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the compound and interfere with crystal formation.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.[6]
-
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high.
-
Lower Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Two-Solvent System: A two-solvent (or mixed-solvent) recrystallization can be effective.[7][8] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point).[8] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Issue 3: Colored Impurities Persist in the Final Product
Question: My recrystallized methyl 2-cyano-2-(2-fluorophenyl)acetate has a persistent yellow or brownish tint. How can I remove these colored impurities?
Answer: Colored impurities are often large, polar molecules that can be effectively removed with an adsorbent material.
Solution:
-
Activated Carbon (Charcoal) Treatment: Activated carbon is commonly used to remove colored impurities.[5]
-
Dissolve the crude compound in a suitable hot solvent.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient; an excess can lead to product loss).
-
Simmer the solution for a few minutes.
-
Perform a hot gravity filtration to remove the carbon. This step is crucial and should be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[9] Using a pre-heated funnel can help.[5]
-
Allow the hot, decolorized filtrate to cool slowly to form crystals.
-
Issue 4: Impurities are Still Detected by TLC After Recrystallization
Question: I've performed a recrystallization, but my TLC analysis still shows the presence of impurities. What should I do?
Answer: While recrystallization is a powerful purification technique, it may not be sufficient to remove all impurities, especially if they have similar solubility profiles to the desired compound.
Possible Causes and Solutions:
-
Co-crystallization: The impurities may have co-crystallized with your product.
-
Second Recrystallization: A second recrystallization can often improve purity.
-
-
Inadequate Washing: The crystals may not have been washed sufficiently after filtration, leaving behind mother liquor containing impurities.
-
Need for an Alternative Purification Method: For challenging separations, an alternative or additional purification technique may be necessary.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities.[11] A solvent system can be developed using TLC to achieve good separation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of methyl 2-cyano-2-(2-fluorophenyl)acetate.
Q1: What is the best solvent for the recrystallization of methyl 2-cyano-2-(2-fluorophenyl)acetate?
A1: The ideal solvent for recrystallization is one that dissolves the compound well when hot but poorly when cold.[3] For methyl 2-cyano-2-(2-fluorophenyl)acetate, a moderately polar compound, common solvents to consider for screening include:
-
Alcohols: Isopropanol, Ethanol, Methanol
-
Esters: Ethyl acetate
-
Hydrocarbons: Toluene, Hexanes (often as a co-solvent)
-
Water: Can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like an alcohol.
A systematic approach to solvent selection is recommended. Start by testing the solubility of a small amount of the crude material in various solvents at room temperature and then with heating.
Solvent Selection Guide
| Solvent | Polarity | Suitability for Recrystallization | Notes |
|---|---|---|---|
| Isopropanol | Polar | Good potential | Often provides a good balance of solubility at different temperatures. |
| Ethyl Acetate | Moderately Polar | Good potential | A versatile solvent for many organic compounds. |
| Toluene | Non-polar | Potential as a single solvent or in a mixed system | |
| Hexanes/Heptane | Non-polar | Likely a poor solvent on its own; good as an anti-solvent | Can be used to precipitate the product from a more polar solvent. |
| Water | Very Polar | Unlikely as a primary solvent; good as an anti-solvent | Can be used with miscible solvents like alcohols. |
Q2: How do I perform a two-solvent recrystallization?
A2: A two-solvent recrystallization is useful when no single solvent has the ideal solubility properties.[7] The general procedure is as follows:
-
Dissolve the crude compound in a minimal amount of a hot "good" solvent (one in which the compound is very soluble).
-
While keeping the solution hot, add a "bad" solvent (one in which the compound is poorly soluble but the impurities are soluble) dropwise until the solution becomes persistently cloudy.[8]
-
Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Allow the solution to cool slowly and undisturbed to form crystals.
-
Collect the crystals by filtration and wash with a small amount of a cold mixture of the two solvents.[7]
Q3: What analytical techniques can I use to assess the purity of my methyl 2-cyano-2-(2-fluorophenyl)acetate?
A3: Several analytical methods can be used to determine the purity of your final product:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity and identify the number of components in a mixture.[12] A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and detecting components in a sample.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and structural information.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to broaden and depress the melting point.[5]
Q4: My reaction to synthesize methyl 2-cyano-2-(2-fluorophenyl)acetate has a lot of side products. Should I use column chromatography before or after recrystallization?
A4: For a crude product with a high level of impurities, it is generally more efficient to perform column chromatography first. This will remove the bulk of the impurities, providing a partially purified material that is more amenable to successful recrystallization. Recrystallization can then be used as a final polishing step to achieve high purity.
Q5: What are some common impurities in the synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate?
A5: The synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate typically involves the reaction of 2-fluorobenzyl cyanide with a methylating agent or a related synthetic route.[1] Potential impurities could include:
-
Unreacted Starting Materials: 2-fluorobenzyl cyanide or other precursors.
-
Byproducts of the Reaction: Depending on the specific synthetic pathway, side reactions can lead to various byproducts.
-
Residual Solvents: Solvents used in the reaction or workup.[13]
-
Hydrolysis Product: The corresponding carboxylic acid, 2-cyano-2-(2-fluorophenyl)acetic acid, can form if water is present during the reaction or workup, especially under acidic or basic conditions.
Experimental Workflows and Diagrams
Standard Recrystallization Workflow
The following diagram illustrates the decision-making process for a standard single-solvent recrystallization.
Caption: Standard single-solvent recrystallization workflow.
Troubleshooting Decision Tree for Low Purity
This diagram provides a logical pathway for addressing issues of low purity after an initial purification attempt.
Caption: Troubleshooting decision tree for low purity.
References
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
- Boussouf, A. (2023).
-
Organic Syntheses. (2011). Procedure for the Preparation of (R)-2,2-Difluoro-2-(fluorosulfonyl)acetyl-4-isopropyl-1,3-oxazolidine. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Manipal University Jaipur. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Supporting information Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (2014). Flash Column Chromatography. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Wiley-VCH. (2005). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- Google Patents. (1975). Purification of methyl acetate.
-
NextSDS. (n.d.). methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information. Retrieved from [Link]
-
MDPI. (2025). TLC in the Analysis of Plant Material. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]
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SciSpace. (n.d.). Recent Advances in the Thin-Layer Chromatography of Pesticides: A Review. Retrieved from [Link]
-
Interchim. (n.d.). Purification Column Guide Catalogue. Retrieved from [Link]
- Google Patents. (1993). Purification process for methyl acetate.
-
AWS. (2024). Original Research Article. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2015). A SIMPLE THIN LAYER CHROMATOGRAPHY METHOD FOR SEPARATION OF SELECTED NATURAL STEROID HORMONES. Retrieved from [Link]
-
Health Sciences Authority. (2005). IDENTIFICATION OF PROHIBITED COLORANTS IN COSMETIC PRODUCTS BY TLC AND HPLC. Retrieved from [Link]
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-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Technical Support Center: Resolving Low Conversion Rates When Using Methyl 2-Cyano-2-(2-fluorophenyl)acetate
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving methyl 2-cyano-2-(2-fluorophenyl)acetate, particularly low conversion rates. This document provides a structured troubleshooting approach, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic procedures.
Foundational Knowledge: The Reagent's Profile
Methyl 2-cyano-2-(2-fluorophenyl)acetate is a key intermediate in organic and medicinal chemistry.[1] Its utility stems from the acidic proton at the alpha-position, situated between the electron-withdrawing cyano and ester groups. This makes it a potent carbon nucleophile after deprotonation. The presence of a fluorine atom on the phenyl ring also imparts unique electronic properties that can influence reactivity.[1] Common transformations involving this reagent include nucleophilic substitutions, hydrolysis, and reductions.[1]
Troubleshooting Guide: Tackling Low Conversion Rates
Low conversion is a frequent obstacle in organic synthesis. This section provides a systematic approach to diagnose and resolve this issue when working with methyl 2-cyano-2-(2-fluorophenyl)acetate.
Question 1: My reaction is not proceeding to completion. What are the primary factors to investigate?
When faced with a stalled reaction, a methodical evaluation of your reagents and conditions is the most effective strategy.
Initial Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low reaction conversion.
Detailed Analysis of Troubleshooting Steps:
-
Reagent Purity: The ester and cyano functionalities of methyl 2-cyano-2-(2-fluorophenyl)acetate are susceptible to hydrolysis, which can be exacerbated by improper storage.[1]
-
Actionable Advice: Verify the purity of your starting material using techniques like NMR or GC-MS. If significant impurities are present, purification via vacuum distillation may be necessary. Ensure the reagent is stored in a cool, dry environment under an inert atmosphere.
-
-
Base and Solvent Selection: The choice of base is critical for efficient deprotonation of the alpha-carbon.[2][3] The solvent must be able to dissolve the reactants and facilitate the reaction.
-
Expert Insight: The pKa of related alpha-cyanoesters is around 9 in DMSO, indicating that a moderately strong base is required for complete deprotonation.[4]
-
Commonly Used Systems:
Base Solvent Key Considerations Sodium Hydride (NaH) THF, DMF A strong, non-nucleophilic base that requires anhydrous conditions to prevent quenching.[2] Potassium Carbonate (K₂CO₃) DMF, Acetonitrile A milder, often heterogeneous base suitable for many applications; may require a phase-transfer catalyst.[4][5] | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | CH₂Cl₂, THF | A strong, non-nucleophilic organic base that provides a homogeneous reaction mixture.[6] |
-
-
Reaction Temperature and Duration: These parameters directly influence the reaction kinetics. Insufficient time or a temperature that is too low can lead to incomplete conversion. Conversely, excessively high temperatures can promote the formation of byproducts.[2]
-
Actionable Advice: Monitor your reaction over time using TLC or LC-MS to determine the optimal duration. If the reaction is sluggish at room temperature, consider gentle heating. If side products are an issue, running the reaction at a lower temperature may be beneficial.
-
Question 2: Despite optimizing the basics, my yields remain low. What advanced strategies can I employ?
When initial troubleshooting fails, a deeper dive into the reaction mechanism and potential competing pathways is warranted.
Advanced Troubleshooting Strategies:
Caption: Decision tree for advanced troubleshooting of low-yield reactions.
-
Phase-Transfer Catalysis (PTC): For heterogeneous reactions involving a solid inorganic base like potassium carbonate in an organic solvent, the reaction rate can be limited by the poor solubility of the base. A phase-transfer catalyst can significantly improve the reaction rate.[4]
-
Experimental Protocol: Alkylation with Phase-Transfer Catalysis
-
Combine methyl 2-cyano-2-(2-fluorophenyl)acetate (1.0 eq), the alkylating agent (1.1 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.05-0.1 eq) in a suitable flask.
-
Add an appropriate solvent such as DMF or acetonitrile.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup to remove inorganic salts and the catalyst, followed by purification of the product.
-
-
-
Side Reactions: The presence of multiple reactive sites can lead to unwanted byproducts. For instance, in alkylation reactions, both C-alkylation and O-alkylation are possible.[2] Racemization at the alpha-carbon can also occur if it is a stereocenter.[7]
Frequently Asked Questions (FAQs)
Q1: Is methyl 2-cyano-2-(2-fluorophenyl)acetate prone to decomposition? A: While chemically stable under standard ambient conditions, it can undergo hydrolysis under strongly acidic or basic conditions.[1] It is also important to avoid strong heating, as this can lead to decomposition.
Q2: What is the role of the ortho-fluorine in the reactivity of this compound? A: The fluorine atom is electron-withdrawing, which increases the acidity of the alpha-proton, making deprotonation easier.[1] However, it can also sterically hinder the approach of bulky reagents.
Q3: Can I use a protic solvent like ethanol for my reaction? A: Protic solvents are generally not recommended for reactions involving the enolate of methyl 2-cyano-2-(2-fluorophenyl)acetate. The solvent can protonate the enolate, quenching the nucleophile and halting the desired reaction. Additionally, using an alcohol as a solvent can lead to transesterification with the methyl ester.
References
-
NextSDS. (n.d.). methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]
-
Zoppe, J. O., et al. (2019). Knoevenagel Condensation for Modifying the Reducing End Groups of Cellulose Nanocrystals. ACS Macro Letters. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel Condensation | Science topic. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 21). Understanding the Synthesis and Applications of Methyl 2-cyano-2-methylpropanoate: A Comprehensive Guide. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024, September 10). RSC Publishing. Retrieved from [Link]
-
Bracher, P. (n.d.). Problem Solving with α-Carbonyl Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
PubMed. (n.d.). Simplex optimization of extractive alkylation procedures for organic acids in aqueous samples. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl cyano(2-fluorophenyl)acetate. Retrieved from [Link]
-
PTC Organics. (n.d.). PTC C-Alkylation – Interesting Choices. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC. Retrieved from [Link]
-
PubMed. (2019, December 15). Synthesis and Fungicidal Activity of (E)-Methyl 2-(2-((1-cyano-2-hydrocarbylidenehydrazinyl)methyl)phenyl)-2-(methoxyimino)acetates. Retrieved from [Link]
-
Taylor & Francis Online. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]
-
Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]
- Google Patents. (n.d.). US2553065A - Process for the preparation of alkyl cyanoacetates.
-
Carbonyl Alpha-Substitution Reactions Solutions to Problems. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Optimizing Methyl 2-Cyano-2-(2-fluorophenyl)acetate Synthetic Pathways
Welcome to the technical support center for the synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic synthesis of this key pharmaceutical intermediate.[1] This document offers practical, experience-driven advice to help you navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic pathways and catalyst selection for producing methyl 2-cyano-2-(2-fluorophenyl)acetate.
Q1: What are the primary catalytic methods for synthesizing methyl 2-cyano-2-(2-fluorophenyl)acetate?
The synthesis of α-aryl-α-cyanoacetates, such as methyl 2-cyano-2-(2-fluorophenyl)acetate, can be approached through several catalytic routes. The most prevalent and industrially scalable method is the C-alkylation of a phenylacetonitrile derivative using a phase-transfer catalyst (PTC).[2][3] Alternative methods include variations of the Knoevenagel condensation and modern cross-coupling strategies.[4][5]
-
Phase-Transfer Catalysis (PTC): This is often the preferred method for its high efficiency, mild reaction conditions, and use of inexpensive bases like sodium or potassium hydroxide.[6][7] The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the carbanion from an aqueous or solid phase to the organic phase where the reaction occurs.[8][9]
-
Knoevenagel Condensation: This method involves the reaction of an active methylene compound (like methyl cyanoacetate) with an appropriate benzaldehyde derivative.[5][10] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine).[11][12]
-
Palladium-Catalyzed Cross-Coupling: More recent methods involve the arylation of cyanoacetates using aryl halides, catalyzed by a palladium complex.[13][14][15] These methods offer good functional group tolerance but may require more expensive catalysts and ligands.
Q2: How do I select the optimal catalyst for my synthesis?
The choice of catalyst is highly dependent on your specific reaction conditions, scale, and cost considerations.
For Phase-Transfer Catalysis (PTC): Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336® are common choices.[6][16] The selection should be based on the lipophilicity of the catalyst, which affects its solubility and efficiency in the organic phase.[9] For reactions that are kinetically limited by the transfer rate, a more lipophilic catalyst may be beneficial.[7][17]
For Knoevenagel Condensation: Weakly basic amines are standard catalysts.[5] Piperidine is a classic choice, often used in conjunction with an acid co-catalyst or in a solvent like pyridine.[12] The choice of amine (primary, secondary, or tertiary) can influence the reaction mechanism and the formation of intermediates.[12]
For Palladium-Catalyzed Reactions: The catalyst system typically consists of a palladium source (e.g., Pd(dba)2) and a phosphine ligand (e.g., XPhos).[13][14] The choice of ligand is critical and can significantly impact the reaction yield and scope.
Q3: What are the key advantages of using Phase-Transfer Catalysis for this synthesis?
Phase-transfer catalysis offers several significant advantages, making it a robust choice for industrial applications:[3][6]
-
High Yields and Selectivity: PTC can provide excellent yields and high selectivity for mono-alkylation, minimizing the formation of dialkylated byproducts.[3]
-
Mild Reaction Conditions: Reactions can often be carried out at or near room temperature, reducing energy consumption and the likelihood of side reactions.
-
Use of Inexpensive Reagents: PTC allows for the use of inexpensive and readily available bases such as sodium hydroxide or potassium hydroxide, avoiding the need for expensive and moisture-sensitive strong bases.[6]
-
Simplified Workup: The biphasic nature of the reaction often simplifies product isolation.
-
Solvent Flexibility: A wide range of organic solvents can be used, and in some cases, the reaction can be performed under solvent-free conditions.[16][18]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield can stem from several factors, from catalyst inefficiency to suboptimal reaction conditions.[11][19]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The phase-transfer catalyst may be poisoned by impurities or may have degraded over time. For Knoevenagel reactions, the amine catalyst might be of poor quality.
-
Solution: Use a fresh batch of catalyst. For PTC, ensure the quaternary ammonium salt is pure. Consider increasing the catalyst loading (a good starting point is 5-10 mol%).[11]
-
-
Poor Reagent Quality:
-
Cause: Starting materials or solvents may contain impurities, especially water, which can interfere with the reaction.
-
Solution: Ensure all reagents are of high purity and that anhydrous solvents are used, especially in reactions sensitive to moisture.[19] Purification of solvents may be necessary.[20]
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low to overcome the activation energy, or the reaction time may be insufficient.[11] For PTC reactions, inadequate stirring can limit the interfacial area, slowing down the reaction.[8][17]
-
Solution: Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider gradually increasing the temperature. For PTC, ensure vigorous stirring to maximize the interface between the aqueous and organic phases.[17]
-
Issue 2: Formation of Significant Side Products
Q: I am observing a significant amount of side products in my reaction mixture. How can I identify and minimize their formation?
A: The formation of side products is a common issue, often arising from incorrect stoichiometry or reaction conditions.
Common Side Reactions and Solutions:
-
Dialkylation (in PTC):
-
Cause: The mono-alkylated product can be deprotonated again and react with another molecule of the alkylating agent.
-
Solution: Use a precise 1:1 molar ratio of the nitrile and the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to minimize its concentration and reduce the rate of the second alkylation.
-
-
Hydrolysis of the Ester or Cyano Group:
-
Cause: This is more likely to occur in the presence of a strong base and water, especially at elevated temperatures.
-
Solution: Use a milder base if possible, or a less concentrated solution of NaOH/KOH.[2] Running the reaction at a lower temperature can also mitigate hydrolysis.
-
-
Self-Condensation of Aldehyde (in Knoevenagel):
Issue 3: Difficulties in Product Isolation and Purification
Q: I'm having trouble with the workup and purification of my product. What are some common pitfalls and solutions?
A: Challenges during workup and purification can often be resolved by modifying the procedure.
-
Emulsion Formation (in PTC workup):
-
Cause: Vigorous shaking during the extractive workup of biphasic mixtures can lead to stable emulsions.
-
Solution: Add a small amount of a saturated brine solution to help break the emulsion. Gentle inversion of the separatory funnel is often sufficient for extraction without forming a stable emulsion.
-
-
Co-elution of Impurities during Chromatography:
-
Cause: Impurities with similar polarity to the desired product can be difficult to separate using column chromatography.
-
Solution: Optimize the solvent system for your column. A systematic screen of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) can help identify a system with better separation. Preparative HPLC can also be an effective, albeit more expensive, purification method for challenging separations.[21]
-
-
Residual Catalyst:
-
Cause: The phase-transfer catalyst can sometimes be difficult to remove completely.
-
Solution: Multiple aqueous washes can help remove the catalyst. If the catalyst persists, a filtration through a small plug of silica gel may be effective.
-
Detailed Experimental Protocol (Phase-Transfer Catalysis)
This protocol describes a general method for the synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate via phase-transfer catalyzed C-alkylation.
Materials:
-
2-Fluorophenylacetonitrile
-
Methyl Chloroformate or Dimethyl Carbonate
-
Sodium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluorophenylacetonitrile (1.0 eq) and toluene (5 mL per gram of nitrile).
-
Catalyst Addition: Add tetrabutylammonium bromide (0.05 eq) to the mixture.
-
Base Addition: Begin vigorous stirring (at least 500 rpm) and slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) to the flask. An exotherm may be observed. Maintain the temperature between 20-30°C using a water bath if necessary.
-
Reagent Addition: After the base has been added, slowly add methyl chloroformate (1.1 eq) via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 35°C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, stop stirring and add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with a saturated brine solution (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure methyl 2-cyano-2-(2-fluorophenyl)acetate.
Catalytic Cycle for PTC Alkylation
Caption: Mechanism of Phase-Transfer Catalysis in C-alkylation.
Data Summary
The following table provides a qualitative comparison of the different catalytic systems for the synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate.
| Catalyst System | Typical Catalyst | Advantages | Disadvantages |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB), Aliquat 336® | High yield, mild conditions, low cost, scalable.[3][6] | Can require vigorous stirring; potential for emulsion formation.[7][17] |
| Knoevenagel Condensation | Piperidine, Pyridine | Well-established method, good for specific substrates.[5][12] | Can have side reactions like self-condensation; may require water removal.[11] |
| Palladium-Catalyzed Coupling | Pd(dba)₂ / XPhos | High functional group tolerance, direct arylation.[13][14] | Expensive catalyst and ligands; may require inert atmosphere.[19] |
References
- Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkyl
- optimizing reaction conditions for Knoevenagel condens
- Buy Methyl 2-cyano-2-(2-fluorophenyl)acetate (EVT-8760527) - EvitaChem. (n.d.). EvitaChem.
- Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile - ResearchGate. (n.d.).
- Industrial Phase-Transfer C
- Efficient Catalytic Enantioselective Hydroxyamination of α-Aryl-α-Cyanoacetates with 2-Nitrosopyridines - PubMed. (2018, March 20). PubMed.
- "Nickel-Catalyzed α-Arylation of α-Cyanoacetates Enabled by Electrochem" by Zi-Meng Li, Zhang-Jian Li et al. - Journal of Electrochemistry. (2023, November 12). Journal of Electrochemistry.
- Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric C
- Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions - MDPI. (2015, April 21). MDPI.
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). CRDEEP Journals.
- Knoevenagel condens
- Supporting information Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). Google Scholar.
- Palladium-Catalyzed Decarboxylative Arylation of Potassium Cyanoacetate: Synthesis of α-Diaryl Nitriles from Aryl Halides | Organic Letters - ACS Publications. (2011, May 5).
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Palladium-catalyzed decarboxylative arylation of potassium cyanoacetate: synthesis of α-diaryl nitriles from aryl halides - PubMed. (2011, June 3). PubMed.
- CN102026955A - Process for purifying an alpha-keto ester - Google Patents. (n.d.).
- Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Macmillan Group.
- Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). OperaChem.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. (2020, November 28). Taylor & Francis Online.
- Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (2018, August 29). Alfa Chemistry.
- 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects - Wiley-VCH. (n.d.). Wiley-VCH.
- Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). Google Scholar.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. (2021, October 18). ACS Omega.
- The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+. (n.d.). Pearson+.
- Application Notes: Ethyl 2-[cyano(methyl)amino]acetate in Pharmaceutical Intermediate Synthesis - Benchchem. (n.d.). BenchChem.
- WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents. (n.d.).
- A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chrom
- Purification of alpha-pinene oxide lyase from Pseudomonas rhodesiae CIP 107491. (n.d.). Google Scholar.
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Technical Support Center: Synthesis and Handling of Methyl 2-cyano-2-(2-fluorophenyl)acetate Derivatives
Welcome to the technical support center for methyl 2-cyano-2-(2-fluorophenyl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and manipulation of this important class of molecules. Here, we provide in-depth, evidence-based solutions to minimize side product formation and ensure the integrity of your experimental outcomes.
Introduction
Methyl 2-cyano-2-(2-fluorophenyl)acetate derivatives are valuable intermediates in medicinal chemistry and materials science. The presence of a quaternary carbon center bearing both a nitrile and an ester group, adjacent to a fluorinated phenyl ring, introduces unique reactivity and specific challenges. Understanding the underlying chemical principles is paramount to achieving high yields and purity. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face at the bench.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant hydrolysis of my methyl ester to the corresponding carboxylic acid during aqueous work-up. How can I prevent this?
A1: Ester hydrolysis is a common issue, especially when basic or strongly acidic conditions are used. To minimize this, consider the following:
-
Use a Mildly Acidic Wash: Instead of a strong base, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues. Work quickly and keep the mixture cold to reduce the rate of saponification.
-
Brine Washes: After the initial neutralization, wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and water-soluble impurities without introducing a basic environment.
-
Temperature Control: Perform all extractions and washes at low temperatures (0-5 °C) to slow down the hydrolysis kinetics.
-
Avoid Strong Bases: If a basic wash is unavoidable, use a weaker base like potassium carbonate (K₂CO₃) and minimize contact time.
Q2: My reaction is leading to decarboxylation. What conditions favor this side reaction and how can I avoid it?
A2: Decarboxylation is a facile process for the carboxylic acid derivative of your compound, which can be formed by in-situ hydrolysis of the ester. The presence of the α-cyano group stabilizes the resulting carbanion, promoting the loss of CO₂.
-
Temperature: High temperatures are the primary driver of decarboxylation. If possible, conduct your reactions and purifications at lower temperatures.
-
pH Control: Both strongly acidic and basic conditions can facilitate the initial hydrolysis of the ester to the carboxylic acid, which is the precursor to decarboxylation. Maintaining a near-neutral pH during work-up and purification is crucial.
-
Krapcho Dealkoxycarbonylation: If decarboxylation is the desired transformation, the Krapcho reaction (heating with a salt like LiCl in a polar aprotic solvent like DMSO) is a controlled and high-yielding method.[1][2][3][4][5] Understanding its mechanism can help you to avoid unintentionally triggering it.
Q3: The stereocenter at the α-carbon of my derivative is epimerizing. What is causing this and how can I maintain stereochemical integrity?
A3: The α-proton of your methyl 2-cyano-2-(2-fluorophenyl)acetate derivative is acidic due to the electron-withdrawing effects of both the cyano and ester groups. Base-mediated abstraction of this proton leads to the formation of a planar enolate, which can be re-protonated from either face, resulting in racemization or epimerization.[6][7][8]
-
Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) if a base is required in your reaction. Avoid strong, unhindered bases like sodium methoxide or hydroxide if stereochemical integrity is critical.
-
Temperature: Keep the reaction temperature as low as possible to disfavor the equilibrium that leads to epimerization.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the stereocenter to basic conditions.
Troubleshooting Guides
Issue 1: Competing Hydrolysis of Ester and Nitrile Groups
A common challenge is the selective manipulation of the ester or nitrile group without affecting the other. Nitriles are generally less electrophilic and require harsher conditions for hydrolysis compared to esters.[9] This difference can be exploited to achieve chemoselectivity.
Scenario: You want to hydrolyze the methyl ester to the carboxylic acid while keeping the nitrile group intact.
Troubleshooting Protocol: Selective Ester Hydrolysis
-
Reagent Selection: Use a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often effective for ester saponification at lower temperatures.
-
Temperature Control: Maintain the reaction temperature at 0-5 °C. This significantly slows down the rate of nitrile hydrolysis.
-
Monitoring: Closely monitor the reaction progress using TLC or LC-MS. The goal is to stop the reaction as soon as the starting material (the ester) is consumed.
-
Work-up: Upon completion, carefully acidify the reaction mixture with a cold, dilute acid (e.g., 1 M HCl) to a pH of ~3-4 to protonate the carboxylate. Immediately extract the product into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
| Condition | Ester Hydrolysis | Nitrile Hydrolysis | Recommendation |
| 1M NaOH, 25 °C | Fast | Slow | Potential for nitrile hydrolysis with prolonged reaction time. |
| 1M LiOH, 0 °C | Moderate | Very Slow | Recommended for selective ester hydrolysis. |
| 6M HCl, 80 °C | Fast | Fast | Not selective. Will likely hydrolyze both groups. |
Issue 2: Byproduct Formation During Alkylation of Methyl Cyanoacetate Precursors
If you are synthesizing your target molecule via alkylation of a methyl cyanoacetate derivative with a 2-fluorobenzyl halide, you may encounter issues with over-alkylation or side reactions.
Troubleshooting Protocol: Controlled Alkylation
-
Base and Solvent: Use a non-nucleophilic base like DBU in an aprotic solvent such as THF or acetonitrile.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the alkylating agent (1.1-1.2 equivalents) to ensure complete consumption of the starting cyanoacetate.
-
Temperature: Add the base slowly at a low temperature (0 °C) to control the exotherm and minimize side reactions. After the addition, allow the reaction to slowly warm to room temperature.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the desired product.
-
Purification: After work-up, the crude product can be purified by column chromatography on silica gel to separate the desired product from any unreacted starting materials or over-alkylated byproducts.
Visualization of Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting common side reactions.
Experimental Protocols
Protocol 1: Purification of Methyl 2-cyano-2-(2-fluorophenyl)acetate from Polar Impurities
This protocol is designed to remove acidic byproducts, such as the hydrolyzed carboxylic acid, from your crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (10-20 mL per gram of crude material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of cold (0-5 °C) saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine Wash: Separate the layers and wash the organic layer with an equal volume of cold brine.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Visualization of the Purification Workflow
Caption: Workflow for the purification of the target compound from polar impurities.
References
-
Krapcho, A. P. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. ResearchGate. [Link]
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Hydrolysis of nitriles. Grokipedia. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
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Cristau, H. J., et al. Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate. [Link]
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The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]
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Darzen Condensation Difficulties - any tips?. Sciencemadness Discussion Board. [Link]
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Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. [Link]
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Epimerisation in Peptide Synthesis. MDPI. [Link]
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Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. ACS Publications. [Link]
- Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
-
Protecting group. Wikipedia. [Link]
-
Krapcho decarboxylation. Wikipedia. [Link]
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Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PMC. [Link]
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Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ACS Publications. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
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Darzens Condensation. Master Organic Chemistry. [Link]
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The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. The Journal of Organic Chemistry. [Link]
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Ester, Nitrile and Oxetane Play Nice. Scientific Update. [Link]
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Decarboxylation. Organic Chemistry Portal. [Link]
- Process for removing polar impurities from hydrocarbons and mixtures of...
-
Krapcho Decarboxylation. YouTube. [Link]
-
Darzens Reaction. Organic Chemistry Portal. [Link]
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How to remove non-polar impurity from the compound?. ResearchGate. [Link]
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The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. ResearchGate. [Link]
-
Base controlled rongalite-mediated reductive aldol/cyclization and dimerization of isatylidene malononitriles/cyanoacetates. Organic & Biomolecular Chemistry. [Link]
-
New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. SlidePlayer. [Link]
-
Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PMC. [Link]
-
Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. PMC. [Link]
-
Scheme 3 Dialkylation of methyl cyanoacetate 2. ResearchGate. [Link]
- Process for the preparation of alkyl cyanoacetates.
-
Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. PMC. [Link]
- Synthesis method of cyanoacetamide.
-
Alkylation of alkyl nitroacetates under ptc conditions. Semantic Scholar. [Link]
-
From Natural Methylation to Versatile Alkylations Using Halide Methyltransferases. White Rose Research Online. [Link]
-
Cycloisomerization of Conjugated Allenones into Furans under Mild Conditions Catalyzed by Ligandless Au Nanoparticles. Organic Chemistry Portal. [Link]
-
Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products. MDPI. [Link]
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- 9. Hydrolysis of nitriles â Grokipedia [grokipedia.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Validation of Methyl 2-Cyano-2-(2-fluorophenyl)acetate
This guide provides a detailed framework for the validation of methyl 2-cyano-2-(2-fluorophenyl)acetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in the synthesis of various pharmaceutical compounds, including those with potential anticancer and anti-inflammatory properties, rigorous structural confirmation is paramount.[1] This document moves beyond a simple data sheet, offering a self-validating protocol grounded in spectroscopic principles, designed for researchers and drug development professionals who require the highest degree of confidence in their analytical results.
The Theoretical Benchmark: Predicted ¹H and ¹³C NMR Spectra
Before any experimental work, a thorough understanding of the expected NMR spectrum provides a crucial benchmark for validation. The structure of methyl 2-cyano-2-(2-fluorophenyl)acetate, with its unique combination of an ester, a nitrile, a stereocenter, and a fluorinated aromatic ring, gives rise to a distinct and predictable spectroscopic fingerprint.
Molecular Structure:
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show three distinct regions corresponding to the methoxy, methine, and aromatic protons. The analysis considers the inductive effects of electronegative atoms (F, O, N) and the anisotropic effects of the phenyl ring and cyano group.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | 3H | The methyl protons are adjacent to an electronegative oxygen atom of the ester group, shifting them downfield. They are isolated from other protons, resulting in a singlet. |
| -CH(CN) | 5.2 - 5.4 | Singlet (s) or Doublet of Doublets (dd) | 1H | This methine proton is significantly deshielded due to its position alpha to three electron-withdrawing groups: the cyano, the carbonyl, and the fluorophenyl ring. Long-range coupling to the ortho-fluorine (⁴JHF) and potentially to the aromatic protons may result in a finely split multiplet, though it may appear as a singlet depending on resolution. |
| Aromatic-H | 7.2 - 7.8 | Complex Multiplet (m) | 4H | The four protons on the fluorophenyl ring will exhibit a complex splitting pattern due to proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The ortho-fluorine substituent breaks the symmetry of the ring, making all four protons chemically non-equivalent. The signals are expected in the typical aromatic region.[2] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. The presence of the highly electronegative fluorine atom will induce a large one-bond carbon-fluorine coupling (¹JCF) and smaller two- and three-bond couplings.[3]
| Predicted Signal | Chemical Shift (δ, ppm) | Expected Coupling | Rationale |
| -OC H₃ | 53 - 55 | - | Typical chemical shift for a methyl ester carbon. |
| -C H(CN) | 60 - 65 | - | The methine carbon is attached to three electron-withdrawing groups, shifting it significantly downfield. |
| -C N | 115 - 118 | - | The nitrile carbon appears in a characteristic region of the spectrum.[2] |
| Ar-C -F | 160 - 164 | Doublet (d), ¹JCF ≈ 240-250 Hz | The carbon directly attached to fluorine is significantly downfield and split into a large doublet due to one-bond coupling with the ¹⁹F nucleus. |
| Ar-C (ortho, para to F) | 115 - 135 | Doublet (d), ²JCF or ⁴JCF ≈ 5-25 Hz | Aromatic carbons two and four bonds away from the fluorine will show smaller C-F couplings. |
| Ar-C (meta to F) | 125 - 135 | Doublet (d), ³JCF ≈ 5-10 Hz | Aromatic carbons three bonds away from the fluorine will also exhibit coupling. |
| Ar-C -CH | 128 - 132 | Doublet (d), ²JCF ≈ 15-25 Hz | The ipso-carbon attached to the chiral center will be split by the fluorine two bonds away. |
| C =O | 165 - 168 | - | The carbonyl carbon of the ester group appears in its expected downfield region.[4][5] |
The Experimental Validation Workflow
Confidence in structural assignment comes from a systematic and self-validating workflow. This process ensures that the acquired data is robust, reproducible, and accurately reflects the molecule of interest.
Caption: Workflow for NMR-based structural validation.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, where the results of each step inform the confidence in the final structure.
Part A: Sample Preparation
The quality of the data begins with the quality of the sample. The goal is to obtain a clean, homogeneous solution free of interfering impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals. Chloroform-d (CDCl₃) is an excellent first choice due to its relatively inert nature and minimal proton signal (residual CHCl₃ at ~7.26 ppm).[6]
-
Concentration: Weigh approximately 5-10 mg of methyl 2-cyano-2-(2-fluorophenyl)acetate into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C). If TMS is not pre-mixed in the solvent, one drop from a capillary is sufficient.
-
Homogenization: Gently vortex or invert the tube until the sample is completely dissolved, ensuring a clear, homogeneous solution.
Causality Insight: The choice of CDCl₃ is strategic. Its residual proton peak appears in the aromatic region, but as a sharp singlet, it is usually distinguishable from the complex multiplets of the analyte. Using a standard concentration ensures good signal-to-noise without causing viscosity issues that can broaden spectral lines.
Part B: NMR Data Acquisition
These steps should be performed on a modern NMR spectrometer (400 MHz or higher is recommended for better resolution of complex multiplets and C-F couplings).
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical TMS peak.
-
Acquire ¹H Spectrum:
-
Use a standard single-pulse experiment.
-
Set a spectral width that covers the range from -1 to 12 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Acquire ¹³C{¹H} Spectrum:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width from 0 to 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal for all carbons, especially the quaternary carbons (C=O, CN, Ar-C-F, Ar-C-CH) which can have longer relaxation times.
-
-
(Recommended) Acquire 2D Spectra:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons. It is invaluable for unambiguously assigning the methoxy (-OCH₃) and methine (-CH) signals and correlating the aromatic protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate validation tool. Key expected correlations to confirm the structure include:
-
-OCH₃ protons to the C =O carbon.
-
-CH proton to the C N, C =O, and aromatic carbons.
-
Aromatic protons to neighboring aromatic carbons and the methine carbon.
-
-
Trustworthiness Insight: The combination of 1D and 2D NMR creates a self-validating dataset. An HMBC correlation between the methoxy protons and the carbonyl carbon, for instance, provides irrefutable proof of the methyl ester moiety, a level of certainty unattainable with 1D spectra alone.
Part C: Data Processing and Interpretation
-
Processing: Apply standard Fourier transformation, automatic phase correction, and baseline correction to all spectra.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.[5]
-
Integration: Integrate the signals in the ¹H spectrum. The relative integrals should correspond to the number of protons in each environment (e.g., a 3:1:4 ratio).
-
Peak Picking and Analysis: Identify the chemical shift of each peak. For the ¹³C spectrum, measure the C-F coupling constants. Compare these experimental values to the predicted benchmarks in the tables above.
Conclusion
The structural validation of methyl 2-cyano-2-(2-fluorophenyl)acetate is a multi-faceted process that relies on the synergy between theoretical prediction and rigorous experimental execution. By following the comprehensive workflow outlined in this guide—from careful sample preparation to the strategic acquisition of both 1D and 2D NMR data—researchers can achieve an unambiguous and authoritative confirmation of the molecular structure. This level of analytical certainty is the bedrock of reliable scientific research and development.
References
-
SciSpace. Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. Available from: [Link]
-
ResearchGate. 1 H-and 13 C-NMR spectra data for compounds 1 and 2 a. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
NextSDS. methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]
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Royal Society of Chemistry. Fine bubble technology for the green synthesis of fairy chemicals - Supporting information. Available from: [Link]
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Reyes-Zurita, F. J., & Sim, J. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetochemistry, 3(4), 36. Available from: [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]
-
MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Available from: [Link]
-
Oregon State University Department of Chemistry. 13C NMR Chemical Shift. Available from: [Link]
Sources
Platform Comparison Guide: Mass Spectrometry Fragmentation of Methyl 2-cyano-2-(2-fluorophenyl)acetate
Executive Summary
Selecting the optimal mass spectrometry (MS) platform for structural elucidation is a critical decision in drug development and organic synthesis. Methyl 2-cyano-2-(2-fluorophenyl)acetate (Molecular Formula: C10H8FNO2, MW: 193.17 g/mol ) is a highly functionalized aromatic ester utilized extensively as a building block for fluorinated heterocycles and pharmaceutical intermediates[1]. Its structure—comprising a methyl ester, a cyano group, and an ortho-fluorophenyl ring—presents unique fragmentation pathways depending on the ionization energy applied.
This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind these fragmentation patterns, researchers can implement robust, self-validating analytical workflows for the characterization of complex cyanoacetates.
Mechanistic Fragmentation Analysis
Electron Ionization (GC-EI-MS) Pathway
Electron Ionization (EI) is a "hard" ionization technique (typically operating at 70 eV) that strips an electron from the analyte, generating a highly energetic radical cation (M+•)[2]. For methyl 2-cyano-2-(2-fluorophenyl)acetate, the molecular ion at m/z 193 is typically of low abundance due to rapid unimolecular decomposition driven by the ester and cyano groups.
The fragmentation is governed by two primary α-cleavages:
-
Methoxy Radical Loss: Cleavage of the methoxy radical (•OCH3, 31 Da) yields an acylium ion at m/z 162.
-
Ester Radical Loss: Cleavage of the entire ester moiety (•COOCH3, 59 Da) generates a highly resonance-stabilized benzylic cation at m/z 134. This is typically the base peak.
-
Secondary Fragmentation: The m/z 134 ion undergoes a subsequent loss of hydrogen cyanide (HCN, 27 Da), a hallmark rearrangement of cyanoacetate derivatives, resulting in a fluorotropylium ion (C7H6F+) at m/z 107.
Figure 1: GC-EI-MS (70 eV) hard ionization fragmentation pathway.
Electrospray Ionization & CID (LC-ESI-MS/MS) Pathway
In contrast, Electrospray Ionization (ESI) is a "soft" technique that generates an even-electron protonated molecule, [M+H]+ at m/z 194, with minimal in-source fragmentation[3]. To obtain structural information, Collision-Induced Dissociation (CID) is employed in a tandem quadrupole or ion trap system.
The even-electron rule dictates that CID fragmentation proceeds primarily via the loss of neutral molecules rather than radicals[4]:
-
Neutral Loss of Methanol: The protonated ester undergoes a nucleophilic rearrangement to expel neutral methanol (CH3OH, 32 Da), forming a ketene-like cation at m/z 162.
-
Decarbonylation: This is followed by the loss of carbon monoxide (CO, 28 Da) to yield the benzylic cation at m/z 134.
-
Loss of HCN: Similar to the EI pathway, the m/z 134 ion loses HCN (27 Da) to yield the m/z 107 fluorotropylium ion.
Figure 2: LC-ESI-MS/MS soft ionization and CID fragmentation pathway.
Platform Performance Comparison & Data Presentation
When comparing the two platforms, GC-EI-MS excels in providing highly reproducible, library-matchable spectra, whereas LC-ESI-MS/MS provides superior sensitivity for the intact molecular ion and allows for tunable fragmentation via collision energy optimization.
Table 1: Quantitative Fragment Ion Comparison
| Structural Assignment | GC-EI-MS (m/z) | EI Relative Abundance | LC-ESI-MS/MS (m/z) | ESI-CID Relative Abundance |
| Intact Molecule | 193 (M+•) | < 5% | 194 ([M+H]+) | 100% (Precursor) |
| Acylium / Ketene | 162 | 25% | 162 | 40% |
| Benzylic Cation | 134 | 100% (Base Peak) | 134 | 100% (Base Peak) |
| Fluorotropylium | 107 | 65% | 107 | 85% |
Table 2: Platform Performance Metrics
| Metric | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Energy | Hard (70 eV) | Soft (Protonation + CID) |
| Molecular Ion Stability | Poor (Extensive fragmentation) | Excellent (Intact [M+H]+) |
| Library Matchability | High (NIST/Wiley compatible) | Moderate (Depends on CE used) |
| Primary Application | Unknown screening, structural confirmation | Trace quantification, targeted MRM |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following step-by-step methodologies include built-in validation systems to guarantee data trustworthiness.
Protocol A: GC-EI-MS Analysis
-
Sample Preparation: Dilute the standard to 10 µg/mL in GC-grade dichloromethane (DCM). Causality: DCM is highly volatile and expands moderately in the injection port, preventing backflash while ensuring the cyanoacetate remains fully solvated.
-
Injection Parameters: Inject 1 µL with a split ratio of 10:1 at 250°C. Causality: The split ratio prevents column overloading and maintains sharp peak shapes for the highly functionalized ester.
-
Chromatographic Separation: Use an HP-5MS column (30m x 0.25mm x 0.25µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.
-
Ionization: Operate the EI source at 70 eV with a source temperature of 230°C.
-
System Suitability & Validation:
-
Validation Check: Inject a solvent blank (DCM) spiked with an internal standard (e.g., methyl benzoate) prior to the sample. The absence of m/z 134 in the blank validates zero carryover, while the internal standard peak area confirms injector reproducibility and system stability.
-
Protocol B: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dilute the standard to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides an abundant proton source to drive the formation of the [M+H]+ ion, significantly enhancing ESI sensitivity.
-
Chromatographic Separation: Utilize a C18 column (50 x 2.1 mm, 1.8 µm) with a gradient elution of Mobile Phase A (0.1% FA in H2O) and B (0.1% FA in MeOH).
-
Ionization: Operate in Positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Collision-Induced Dissociation (CID): Isolate m/z 194 in Q1. Apply a Collision Energy (CE) of 20 eV using Argon as the collision gas. Causality: Argon is heavier than helium, providing more efficient momentum transfer during CID to ensure complete fragmentation of the precursor.
-
System Suitability & Validation:
-
Validation Check: Monitor the Multiple Reaction Monitoring (MRM) transition ratio of the quantifier ion (m/z 134) to the qualifier ion (m/z 107). A stable ratio (±10% RSD across 5 replicate injections) internally validates that the collision cell energy is stable and the fragmentation mechanism is reproducible.
-
References
-
Title: Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - JEOL Source: JEOL URL: [Link]
-
Title: Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions - eDiss Source: University of Göttingen URL:[Link]
Sources
A Comparative Guide to the Reactivity of Methyl 2-cyano-2-(2-fluorophenyl)acetate and its 4-fluoro Isomer
Executive Summary
In the landscape of pharmaceutical development and fine chemical synthesis, the nuanced reactivity of positional isomers can be a critical determinant of a synthetic route's success. This guide provides an in-depth comparative analysis of the reactivity of methyl 2-cyano-2-(2-fluorophenyl)acetate and its para-substituted counterpart, methyl 2-cyano-2-(4-fluorophenyl)acetate. While structurally similar, the placement of the fluorine atom at the ortho versus the para position imparts distinct electronic and steric characteristics that significantly influence the reactivity of the molecule's key functional centers: the acidic α-proton, the ester carbonyl, and the cyano group. This guide will dissect these differences, grounding the analysis in principles of physical organic chemistry and supported by analogous experimental data, to provide researchers, scientists, and drug development professionals with a predictive framework for the chemical behavior of these valuable synthetic intermediates.
Introduction: The Subtle Power of Positional Isomerism
Methyl 2-cyano-2-(2-fluorophenyl)acetate and methyl 2-cyano-2-(4-fluorophenyl)acetate are versatile building blocks in medicinal chemistry.[1] The presence of a fluorine atom, a cyano group, and an ester moiety makes them precursors to a wide array of more complex, biologically active molecules.[1] The benzylic carbon, situated between three electron-withdrawing groups (phenyl, cyano, and carboxylate), is particularly reactive. However, the decision to use the 2-fluoro or 4-fluoro isomer is often dictated by more than just the desired final structure; it has profound implications for reaction kinetics, yield, and side-product profiles. This guide aims to elucidate the underlying principles governing these reactivity differences, empowering chemists to make more informed decisions in their synthetic designs.
The Ortho vs. Para Fluorine: A Tale of Two Electronic and Steric Environments
The differential reactivity of the two isomers stems from the distinct ways the fluorine atom influences the molecule's electron distribution and spatial arrangement from the ortho and para positions. These influences can be broken down into inductive effects, resonance effects, and steric effects.
Electronic Effects: An Interplay of Induction and Resonance
Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I) , pulling electron density through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position and diminishing at the para position.
Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic pi-system, a phenomenon known as the resonance effect (+R) . This electron donation partially counteracts the inductive effect and is most pronounced at the ortho and para positions.[2]
The Hammett equation provides a quantitative measure of the net electronic effect of a substituent at the meta and para positions.[3] While a specific Hammett constant for the ortho position is not straightforward due to steric interference, the para constant (σₚ) gives a clear picture of the substituent's influence from that position.
| Substituent | Position | Hammett Constant (σ) | Interpretation of Electronic Effect |
| Fluoro (-F) | para | +0.06 | Weakly electron-withdrawing |
| Fluoro (-F) | meta | +0.34 | Strongly electron-withdrawing |
| Table 1: Hammett Substituent Constants for the Fluoro Group. [Source: Stenutz, B. Hammett substituent constants][1] |
The positive σₚ value of +0.06 for the para-fluoro substituent indicates that its inductive effect slightly outweighs its resonance effect, resulting in a net weak electron-withdrawing character.[1] The significantly larger σₘ value of +0.34, where the resonance effect is minimal, gives a better approximation of the strong inductive effect that would be felt at the ortho position.[1]
The "Ortho Effect": A Combination of Proximity and Sterics
The term "ortho effect" refers to the unique combination of steric and electronic influences exerted by a substituent at the position adjacent to the reaction center.[4] In the case of methyl 2-cyano-2-(2-fluorophenyl)acetate, the ortho-fluorine atom introduces:
-
Steric Hindrance: The physical bulk of the fluorine atom can impede the approach of reagents to the benzylic carbon and the ester group.[5]
-
Through-Space Electronic Effects: The proximity of the electronegative fluorine can directly influence the local electronic environment of the reaction center, independent of its effect through the aromatic ring.
This combination of enhanced inductive withdrawal and steric hindrance makes the reactivity of the 2-fluoro isomer qualitatively different from its 4-fluoro counterpart.
Comparative Reactivity Analysis
Acidity of the α-Proton and Carbanion Stability
The proton on the benzylic carbon is acidic due to the stabilization of the resulting carbanion by the adjacent cyano, ester, and phenyl groups. The position of the fluorine atom modulates this acidity.
-
Prediction: The 2-fluoro isomer is predicted to be more acidic (have a lower pKa) than the 4-fluoro isomer.
-
Causality: The powerful inductive effect of the ortho-fluorine atom provides greater stabilization to the negatively charged carbanion intermediate compared to the weaker net electronic effect of the para-fluorine. While no direct pKa data for these specific compounds is readily available, the principle of proximity-enhanced inductive stabilization is well-established in physical organic chemistry.
Figure 1: A diagram illustrating the enhanced carbanion stabilization in the 2-fluoro isomer due to the proximate and strong inductive effect of the fluorine atom, leading to a prediction of higher acidity compared to the 4-fluoro isomer.
Nucleophilic Substitution at the Benzylic Carbon
Reactions such as alkylations occur via the deprotonation of the α-proton followed by a nucleophilic attack by the resulting carbanion. The reactivity in this context is a balance between the ease of carbanion formation and the steric accessibility of the reaction center.
-
2-Fluoro Isomer:
-
Advantage: Faster deprotonation due to higher acidity.
-
Disadvantage: The ortho-fluorine atom presents steric hindrance to the approach of the electrophile, potentially slowing down the substitution step, especially with bulky electrophiles. This is a classic example of the Taft equation , which separates polar (σ*) and steric (Eₛ) effects.[6][7]
-
-
4-Fluoro Isomer:
-
Advantage: The benzylic carbon is sterically unhindered, allowing for easier access by electrophiles.
-
Disadvantage: Slower formation of the nucleophilic carbanion due to lower acidity.
-
Hydrolysis of the Methyl Ester
The hydrolysis of the ester group to a carboxylic acid is a common transformation. This reaction proceeds via nucleophilic acyl substitution, where a nucleophile (e.g., hydroxide or water) attacks the electrophilic carbonyl carbon.
-
Prediction: The 2-fluoro isomer is expected to undergo hydrolysis at a faster rate than the 4-fluoro isomer.
-
Causality: The rate of nucleophilic acyl substitution is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. The stronger inductive effect of the ortho-fluorine atom will render the carbonyl carbon of the 2-fluoro isomer more electron-deficient and thus more susceptible to nucleophilic attack than that of the 4-fluoro isomer. While direct kinetic data is not available, studies on the hydrolysis of structurally similar compounds, such as dimethyl 2-(2-fluorophenyl)-2-methylmalonate and diethyl 2-(4-fluorophenyl)malonate, have been reported, indicating the viability of this transformation for both substitution patterns.[8]
Experimental Protocols
The following protocols are representative procedures for key transformations of these compounds. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol: Base-Mediated Alkylation of the Benzylic Carbon
This protocol describes a general procedure for the methylation of the α-carbon using sodium hydride and methyl iodide.
Workflow Diagram:
Figure 2: A representative workflow for the base-mediated alkylation of methyl 2-cyano-2-(fluorophenyl)acetates.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-cyano-2-(2- or 4-fluorophenyl)acetate (1.0 eq). Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the acidic α-carbon to form the sodium enolate. Conducting the reaction at 0 °C controls the initial exothermic reaction.
-
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot (for successful methylation) on TLC indicates reaction progression. Co-spotting with the starting material is essential for accurate monitoring.
-
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol: Alkaline Hydrolysis of the Methyl Ester
This protocol outlines the saponification of the ester to the corresponding carboxylate salt, followed by acidification to yield the carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-cyano-2-(2- or 4-fluorophenyl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Saponification: Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Causality: Hydroxide acts as the nucleophile, attacking the ester carbonyl. The use of excess base ensures the reaction goes to completion. Methanol is used as a co-solvent to ensure miscibility.
-
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Acidification: Dilute the aqueous residue with water and cool in an ice bath. Acidify the solution to pH ~2 by the slow addition of 1 M HCl.
-
Self-Validation: The formation of a precipitate upon acidification is a strong indicator of the successful formation of the less water-soluble carboxylic acid product.
-
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: If necessary, the product can be purified by recrystallization.
Conclusion
The choice between methyl 2-cyano-2-(2-fluorophenyl)acetate and its 4-fluoro isomer is a critical decision in synthetic planning that extends beyond simple regiochemical considerations. The 2-fluoro isomer is characterized by a more acidic α-proton and a more electrophilic ester carbonyl, a direct consequence of the potent, proximity-based inductive effect of the ortho-fluorine. This enhanced electronic activation may lead to faster reaction rates in deprotonation and hydrolysis steps. However, this advantage is tempered by steric hindrance, which can impede the approach of bulky reagents to the benzylic reaction center.
Conversely, the 4-fluoro isomer presents a less sterically encumbered environment for nucleophilic attack at the benzylic position, but its attenuated electronic activation results in a less acidic α-proton and a less reactive ester. The optimal choice, therefore, depends on the specific reaction being performed. For processes where carbanion formation is rate-limiting or where enhanced carbonyl electrophilicity is desired, the 2-fluoro isomer is likely superior. For reactions involving sterically demanding reagents where access to the benzylic carbon is paramount, the 4-fluoro isomer may provide higher yields and cleaner conversions. This guide provides the foundational principles to anticipate these differences and to rationally design more efficient and robust synthetic strategies.
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Chemistry Steps. (2023, July 31). Why Are Halogens Ortho Para Directors yet Deactivators?. Chemistry Steps.[2]
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S. V. Jagannadham. (2014). The Significance and the Basis for the Taft ρ* Value: A One Hour Physical-Organic Chemistry Classroom Lecture to Graduate Students. Scientific & Academic Publishing.[10]
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Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.[12][13]
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Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.[8]
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H. H. Jaffé. (1953). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Canadian Science Publishing.[14]
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Columbia University. (n.d.). Unit 4: Free Energy Relationships. Retrieved from OChem educational resources.[15]
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BenchChem. (2025). A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. BenchChem.[16]
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Piirsalu, M., et al. (2009). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. ResearchGate.[17]
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Atesin, T., et al. (2019). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. American Chemical Society.[18]
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Nummert, V., et al. (2005). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. Collection of Czechoslovak Chemical Communications.[19]
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Herschlag Lab. (n.d.). S1 Supporting Information “Alkaline Phosphatase Mono- and Diesterase Reactions: Comparative Transition State Analysis.”. Stanford University.[20]
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Sigman, M. S., & Harper, K. C. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH.[21]
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PubChem. (n.d.). Benzeneacetonitrile, 4-fluoro-. National Center for Biotechnology Information.[22]
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Sigma-Aldrich. (n.d.). 2-Fluorophenylacetonitrile. MilliporeSigma.
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Sigma-Aldrich. (n.d.). 4-Fluorophenylacetonitrile. MilliporeSigma.[23]
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MacMillan, D. W. C., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Chemistry.[24]
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Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Chemistry Steps.[25]
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The OChemTutor. (2025). pKa values. Retrieved from OChemTutor educational resources.[26]
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Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing.[27]
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Google Patents. (1945). US2373011A - Production of malonic acid.[28]
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Wikipedia. (2024). Ortho effect. In Wikipedia.[4]
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OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Retrieved from OCLUE educational resources.[29]
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ChemicalBook. (2022, March 31). The production method of dimethyl malonate. ChemicalBook.[2]
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Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.[5]
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Master Organic Chemistry. (2025, November 20). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry.[30]
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Nummert, V., et al. (2005). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. Collection of Czechoslovak Chemical Communications.[31]
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NIST. (n.d.). Benzeneacetonitrile, 4-fluoro-. National Institute of Standards and Technology.[32]
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PubChem. (n.d.). 2-(4-Fluorophenyl)-2-phenylacetonitrile. National Center for Biotechnology Information.[33]
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Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2973.[34]
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Wikipedia. (2024). Diethyl malonate. In Wikipedia.[35]
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PubChemLite. (n.d.). 2-fluorophenylacetonitrile (C8H6FN).[36]
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PubChemLite. (n.d.). 4-fluorophenylacetonitrile (C8H6FN).[37]
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OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C.[38]
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ResearchGate. (n.d.). Figure: (a) Hydrolysis of DMF to produce DMA. (b) i) Deprotonation of MAX....[39]
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FTIR absorption frequencies and spectroscopy data for methyl 2-cyano-2-(2-fluorophenyl)acetate
For researchers and professionals in organic synthesis and drug development, the precise characterization of novel molecules is paramount. Methyl 2-cyano-2-(2-fluorophenyl)acetate, a versatile intermediate in the synthesis of various pharmaceutical compounds, presents a unique spectroscopic profile owing to its distinct functional groups.[1] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption frequencies for this compound, placed in context with structurally related molecules to offer a comprehensive understanding of its vibrational properties.
The Significance of FTIR in Molecular Characterization
FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample at different frequencies, an FTIR spectrum is generated, which provides a unique molecular "fingerprint". Each peak in the spectrum corresponds to a specific vibrational mode of the chemical bonds within the molecule, such as stretching or bending. The position, intensity, and shape of these absorption bands are invaluable for confirming the identity and purity of a synthesized compound.
Predicted FTIR Absorption Frequencies for Methyl 2-cyano-2-(2-fluorophenyl)acetate
While a publicly available, complete experimental FTIR spectrum for methyl 2-cyano-2-(2-fluorophenyl)acetate is not readily found in common spectral databases, we can confidently predict its characteristic absorption frequencies based on established principles of vibrational spectroscopy and data from analogous compounds. The key functional groups in this molecule are the nitrile (C≡N), the ester (C=O), the carbon-fluorine bond (C-F), and the substituted aromatic ring.
Here is a breakdown of the expected vibrational modes and their predicted absorption regions:
-
Nitrile (C≡N) Stretching: The cyano group is expected to exhibit a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹ . The intensity of this peak can sometimes be influenced by the electronic environment.
-
Ester Carbonyl (C=O) Stretching: The carbonyl group of the methyl ester will produce a very strong and sharp absorption peak, typically in the range of 1750-1735 cm⁻¹ . The exact position can be influenced by conjugation and substituent effects.
-
Aromatic C=C Stretching: The carbon-carbon double bonds within the 2-fluorophenyl ring will give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The ester C-O bonds will have characteristic stretching vibrations. The C-O-C asymmetric stretch is typically found in the 1300-1150 cm⁻¹ range, while the symmetric stretch appears at a lower frequency.
-
C-F Stretching: The carbon-fluorine bond on the aromatic ring is expected to produce a strong absorption in the 1270-1210 cm⁻¹ region. This peak is often a reliable indicator of fluorination.
-
Aromatic C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring will result in strong absorptions in the 900-690 cm⁻¹ range. The specific pattern can sometimes help deduce the substitution pattern on the ring.
-
Aliphatic C-H Stretching: The C-H bonds of the methyl group will show stretching vibrations in the 3000-2850 cm⁻¹ region.
The following diagram illustrates the molecular structure of methyl 2-cyano-2-(2-fluorophenyl)acetate and highlights its key functional groups.
Caption: Molecular structure of methyl 2-cyano-2-(2-fluorophenyl)acetate with key functional groups highlighted.
Comparative FTIR Analysis
To better understand the FTIR spectrum of methyl 2-cyano-2-(2-fluorophenyl)acetate, a comparison with structurally similar molecules is highly instructive. We will consider:
-
Ethyl 2-cyano-2-phenylacetate: This analog lacks the fluorine substituent and has an ethyl ester instead of a methyl ester.
-
2-Fluorobenzyl cyanide (2-Fluorophenylacetonitrile): This molecule contains the 2-fluorophenyl ring and the cyano group, but lacks the ester functionality.[2]
-
Methyl Cyanoacetate: A simple, non-aromatic cyanoacetate to serve as a baseline for the cyano and methyl ester groups.[3][4]
| Vibrational Mode | Methyl 2-cyano-2-(2-fluorophenyl)acetate (Predicted) | Ethyl 2-cyano-2-phenylacetate[5] | 2-Fluorobenzyl cyanide[2] | Methyl Cyanoacetate[3][4] |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | N/A |
| Aliphatic C-H Stretch | ~2950 cm⁻¹ (methyl) | ~2980, 2940 cm⁻¹ (ethyl) | ~2930 cm⁻¹ (methylene) | ~2960 cm⁻¹ (methyl) |
| C≡N Stretch | ~2250 cm⁻¹ | ~2250 cm⁻¹ | ~2250 cm⁻¹ | ~2260 cm⁻¹ |
| C=O Stretch | ~1745 cm⁻¹ | ~1740 cm⁻¹ | N/A | ~1750 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1490 cm⁻¹ | ~1600, 1495, 1455 cm⁻¹ | ~1610, 1490 cm⁻¹ | N/A |
| C-O Stretch | ~1250 cm⁻¹ (asymmetric) | ~1240 cm⁻¹ (asymmetric) | N/A | ~1260 cm⁻¹ (asymmetric) |
| C-F Stretch | ~1230 cm⁻¹ | N/A | ~1230 cm⁻¹ | N/A |
| Aromatic C-H Bending | ~760 cm⁻¹ (ortho-disubstituted) | ~750, 700 cm⁻¹ (monosubstituted) | ~760 cm⁻¹ (ortho-disubstituted) | N/A |
Analysis of Spectral Differences:
-
C-F Stretch: The most notable difference is the presence of a strong absorption around 1230 cm⁻¹ in both the predicted spectrum of our target molecule and the experimental data for 2-fluorobenzyl cyanide. This band is absent in ethyl 2-cyano-2-phenylacetate and methyl cyanoacetate, making it a clear diagnostic peak for the fluorine substitution on the phenyl ring.
-
Aromatic C-H Bending: The pattern of C-H out-of-plane bending in the fingerprint region (below 900 cm⁻¹) can often distinguish between substitution patterns on a benzene ring. For our target molecule and 2-fluorobenzyl cyanide, a strong band around 760 cm⁻¹ is indicative of ortho-disubstitution. In contrast, ethyl 2-cyano-2-phenylacetate, being monosubstituted, shows characteristic bands around 750 and 700 cm⁻¹.
-
Aliphatic C-H Stretch: The aliphatic C-H stretching region just below 3000 cm⁻¹ can differentiate between the methyl ester of our target compound and the ethyl ester of the comparator. The ethyl group in ethyl 2-cyano-2-phenylacetate will typically show more complex absorptions due to the additional methylene (CH₂) group.
-
C≡N and C=O Stretches: The positions of the nitrile and carbonyl stretching vibrations are expected to be quite similar across the relevant molecules, as these are strong, characteristic absorptions that are less affected by the changes in substitution on the phenyl ring or the alkyl portion of the ester.
The following diagram illustrates the logical flow of this comparative analysis.
Caption: Logical flow for the comparative FTIR analysis of methyl 2-cyano-2-(2-fluorophenyl)acetate.
Experimental Protocol for FTIR Data Acquisition
To ensure the acquisition of high-quality, reproducible FTIR data, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a common and convenient technique for analyzing liquid and solid samples.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)
-
An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
Procedure:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
-
-
Sample Application:
-
Place a small amount of the sample (a few milligrams of a solid or a single drop of a liquid) directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Use the software tools to identify and label the peak positions (in cm⁻¹) of the significant absorption bands.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and the pressure clamp with a suitable solvent to remove all traces of the sample.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for acquiring FTIR data using an ATR accessory.
Conclusion
References
-
PubChem. (n.d.). Ethyl phenylcyanoacetate. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
NIST. (n.d.). Acetic acid, cyano-, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 25, 2026, from [Link]
-
Reva, I. D., Ilieva, S. V., & Fausto, R. (2001). Conformational isomerism in methyl cyanoacetate: A combined matrix-isolation infrared spectroscopy and molecular orbital study. Physical Chemistry Chemical Physics, 3(22), 5069-5077. [Link]
-
Nandiyanto, A. B. D., et al. (2024). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. [Link]
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A Comparative Guide to Catalytic Efficiency using Methyl 2-Cyano-2-(2-fluorophenyl)acetate as a Benchmark Substrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and stereoselective catalytic systems is paramount. The quest for catalysts that can deliver high yields and enantiopurities under mild conditions is a continuous endeavor. A key aspect of this research is the use of benchmark substrates to evaluate and compare the performance of new catalytic methodologies. Methyl 2-cyano-2-(2-fluorophenyl)acetate serves as an excellent benchmark substrate for a variety of catalytic transformations. Its activated α-proton, prochiral center, and the presence of both electron-withdrawing (cyano and ester) and synthetically versatile (fluorine) functionalities make it a challenging and relevant molecule for assessing catalytic efficiency.[1]
This guide provides a comparative overview of different catalytic systems applicable to the transformation of methyl 2-cyano-2-(2-fluorophenyl)acetate and its close analogs. By examining data from various studies, we aim to offer insights into the selection of catalysts and reaction conditions for achieving optimal performance in terms of yield and enantioselectivity.
The Role of the Substrate: Why Methyl 2-Cyano-2-(2-fluorophenyl)acetate?
The unique structural features of methyl 2-cyano-2-(2-fluorophenyl)acetate make it a valuable tool for catalyst evaluation:
-
Prochiral Center: The α-carbon is prochiral, allowing for the assessment of a catalyst's ability to induce enantioselectivity in bond-forming reactions.
-
Activated Methylene Group: The presence of both a cyano and a methyl ester group significantly acidifies the α-proton, facilitating its removal by a wide range of bases and enabling reactions with various electrophiles.
-
Steric and Electronic Effects: The 2-fluorophenyl group provides distinct steric and electronic properties that can influence catalyst-substrate interactions and, consequently, the stereochemical outcome of the reaction. The fluorine substituent can also serve as a useful handle for further synthetic modifications or as a probe in medicinal chemistry applications.
Comparison of Catalytic Systems
While direct comparative studies using methyl 2-cyano-2-(2-fluorophenyl)acetate are not abundant in the literature, we can draw valuable insights from studies on closely related α-aryl-α-cyanoacetates. The following sections compare the performance of different catalytic systems in key asymmetric transformations.
Disclaimer: The following data is compiled from different studies using various α-aryl-α-cyanoacetates. Reaction conditions are not identical, and thus, this comparison should be used as a general guideline for catalyst selection.
Asymmetric Michael Addition
The Michael addition of α-substituted cyanoacetates to enones is a powerful method for constructing C-C bonds and generating quaternary stereocenters. Organocatalysis has emerged as a particularly effective strategy for this transformation.
Table 1: Comparison of Organocatalysts for the Asymmetric Michael Addition of α-Aryl-α-cyanoacetates to Vinyl Ketones.
| Catalyst Type | Representative Catalyst | Substrate (α-Aryl) | Electrophile | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Bifunctional Thiourea | Thiourea/Tertiary Amine | Phenyl | Methyl Vinyl Ketone | 99 | 97 | 10 | [1] |
| Bifunctional Thiourea | Thiourea/Tertiary Amine | 4-Chlorophenyl | Methyl Vinyl Ketone | 98 | 96 | 10 | [1] |
| Bifunctional Thiourea | Thiourea/Tertiary Amine | 2-Naphthyl | Methyl Vinyl Ketone | 95 | 95 | 10 | [1] |
Expertise & Experience: The data suggests that bifunctional thiourea organocatalysts are highly effective for the Michael addition of α-aryl cyanoacetates to vinyl ketones, consistently providing excellent yields and enantioselectivities.[1] The thiourea moiety is believed to activate the enone through hydrogen bonding, while the tertiary amine base deprotonates the cyanoacetate, bringing the two reactants into close proximity within a chiral environment.
Asymmetric Amination
The catalytic asymmetric α-amination of carbonyl compounds is a direct and efficient route to chiral α-amino acids and their derivatives. Cinchona alkaloid-derived organocatalysts have proven to be particularly successful in this transformation.
Table 2: Comparison of Cinchona Alkaloid-derived Catalysts for the Asymmetric Amination of α-Aryl-α-cyanoacetates.
| Catalyst | Substrate (α-Aryl) | Aminating Agent | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Modified Quinine | Phenyl | Dibenzyl azodicarboxylate | 95 | 94 | 10 | [2] |
| Modified Quinidine | Phenyl | Dibenzyl azodicarboxylate | 96 | 92 | 10 | [2] |
| Modified Quinine | 4-Methoxyphenyl | Dibenzyl azodicarboxylate | 98 | 96 | 10 | [2] |
| Modified Quinine | 4-Nitrophenyl | Dibenzyl azodicarboxylate | 92 | 99 | 10 | [2] |
Trustworthiness: The use of both quinine and quinidine-derived catalysts provides access to both enantiomers of the product with high selectivity, demonstrating the robustness and versatility of this catalytic system.[2] The high enantioselectivities observed across a range of electronically diverse α-aryl substituents indicate that the catalyst's control over the stereochemical outcome is not highly sensitive to the electronic properties of the substrate.[2]
Experimental Protocols
To provide a practical context for the data presented, this section outlines detailed, step-by-step methodologies for a representative catalytic reaction and the subsequent analysis of the product.
Representative Experimental Protocol: Organocatalytic Asymmetric Michael Addition
This protocol is adapted from the work of Chen and coworkers for the Michael addition of an α-aryl-α-cyanoacetate to methyl vinyl ketone using a bifunctional thiourea organocatalyst.[1]
Materials:
-
Methyl 2-cyano-2-phenylacetate (or the 2-fluorophenyl analog)
-
Methyl vinyl ketone (MVK)
-
Bifunctional thiourea/tertiary amine organocatalyst
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred solution of the bifunctional organocatalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add methyl 2-cyano-2-phenylacetate (0.2 mmol).
-
Stir the mixture for 5 minutes.
-
Add methyl vinyl ketone (0.4 mmol, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Diagram of Experimental Workflow:
Caption: Workflow for the organocatalytic Michael addition.
Analytical Method: Chiral HPLC for Enantiomeric Excess Determination
The determination of enantiomeric excess is crucial for evaluating the performance of an asymmetric catalyst. Chiral HPLC is the most common technique for this purpose.
Instrumentation and Conditions (Representative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating enantiomers of α-cyano-α-arylacetates and their derivatives.[3][4][5][6]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Column Temperature: Usually ambient temperature (e.g., 25 °C).
Diagram of Chiral HPLC Analysis Workflow:
Caption: General workflow for chiral HPLC analysis.
Mechanistic Insights: The "Why" Behind Catalyst Selection
The success of the catalysts highlighted in this guide stems from their ability to organize the reactants in a specific three-dimensional arrangement, favoring one enantiomeric transition state over the other.
Bifunctional Thiourea Catalysis
In the Michael addition catalyzed by a bifunctional thiourea derivative, the catalyst employs a cooperative activation mechanism.
Caption: Simplified mechanism of bifunctional thiourea catalysis.
The thiourea group activates the enone electrophile by forming hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity. Simultaneously, the basic tertiary amine moiety deprotonates the α-cyanoacetate to generate the nucleophilic enolate. This dual activation within the chiral scaffold of the catalyst pre-organizes the reactants for a highly stereoselective C-C bond formation.
Conclusion
While direct comparative data for the catalytic transformation of methyl 2-cyano-2-(2-fluorophenyl)acetate is limited, a wealth of information on analogous α-aryl-α-cyanoacetates provides a strong foundation for catalyst selection and methods development. Organocatalysts, particularly bifunctional thiourea derivatives for Michael additions and cinchona alkaloids for aminations, have demonstrated remarkable efficiency and enantioselectivity.
For researchers and drug development professionals, the key to successfully employing methyl 2-cyano-2-(2-fluorophenyl)acetate as a benchmark substrate lies in the careful selection of a catalytic system based on the desired transformation, followed by rigorous optimization of reaction conditions and precise analysis of the stereochemical outcome using techniques like chiral HPLC. The insights and protocols provided in this guide serve as a valuable starting point for these endeavors.
References
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Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Retrieved from [Link]
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Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. (n.d.). RSC Advances. Retrieved from [Link]
- Liu, T. Y., Li, R., Chai, Q., Long, J., Li, B. J., Wu, Y., Ding, L. S., & Chen, Y. C. (2007). Enantioselective Michael addition of alpha-substituted cyanoacetates to vinyl ketones catalyzed by bifunctional organocatalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 13(1), 319–327.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a Slovenská Farmacie, 56(3), 107-113.
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Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. (n.d.). Redalyc.org. Retrieved from [Link]
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(1), 3-19.
- Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2003). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 125(5), 1192–1194.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Liu, X., Li, H., & Deng, L. (2005). Highly enantioselective amination of alpha-substituted alpha-cyanoacetates with chiral catalysts accessible from both quinine and quinidine. Organic letters, 7(2), 167–169.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). Molecules, 26(21), 6389.
- Bell, M., Poulsen, T. B., & Jørgensen, K. A. (2007). Organocatalytic enantioselective nucleophilic vinylic substitution by alpha-substituted-alpha-cyanoacetates under phase-transfer conditions. The Journal of organic chemistry, 72(8), 3053–3056.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC North America, 21(3), 274-284.
- Liu, Y., Sun, D., & Wang, M. (2007). Enantioselective amination of alpha-phenyl-alpha-cyanoacetate catalyzed by chiral amines incorporating the alpha-phenylethyl auxiliary. The Journal of organic chemistry, 72(4), 1522–1525.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules, 26(19), 5988.
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Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]
- 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione. (2011). Organic Syntheses, 88, 317.
- Wang, W., Wang, J., & Li, H. (2005).
- Wu, Z., Zheng, Z., & Lin, Z. (2013). Enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid by nitrilase. Applied microbiology and biotechnology, 97(10), 4397–4404.
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Tanaka, K., & Maeda, T. (n.d.). PUBLICATIONS. The Tanaka-Maeda Research Group. Retrieved from [Link]
- Liu, Y., Sun, D., & Wang, M. (2007). Enantioselective Amination of α-Phenyl-α-cyanoacetate Catalyzed by Chiral Amines Incorporating the α-Phenylethyl Auxiliary. The Journal of Organic Chemistry, 72(4), 1522-1525.
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A Crystallographic Perspective: Comparing Methyl 2-Cyano-2-(2-fluorophenyl)acetate and its Analogs
A technical guide for researchers, scientists, and drug development professionals on the structural nuances of fluorinated phenylacetate derivatives.
In the realm of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The unique electronic nature of fluorine can profoundly influence molecular conformation, intermolecular interactions, and crystal packing, thereby impacting solubility, stability, and bio-availability. This guide provides a comparative analysis of the X-ray crystallographic features of methyl 2-cyano-2-(2-fluorophenyl)acetate and its analogs, offering insights into the structural consequences of fluorine substitution.
The Significance of Structural Analysis
The precise three-dimensional arrangement of atoms within a crystal lattice, as determined by single-crystal X-ray diffraction, provides invaluable information. For pharmaceutical compounds, different crystalline forms, or polymorphs, can exhibit distinct physical properties that affect their performance as a drug. For materials science, crystal packing dictates properties like optical and electronic behavior. Understanding how a single atomic substitution, such as a hydrogen atom for a fluorine atom, can alter the entire supramolecular architecture is therefore of paramount importance for rational drug design and the engineering of new materials.
Experimental Protocol: The Path to a Crystal Structure
The determination of a molecule's crystal structure is a multi-step process that demands precision and careful execution. The following is a comprehensive, self-validating protocol for the X-ray crystallographic analysis of small organic molecules like methyl 2-cyano-2-(2-fluorophenyl)acetate analogs.
Step 1: Synthesis and Purification
The initial and most critical step is the synthesis of the target compounds and their purification to a high degree (>98%). The presence of impurities can significantly hinder crystallization. A general synthetic route to methyl 2-cyano-2-phenylacetate derivatives involves the nucleophilic substitution of a corresponding phenylacetonitrile.
Generalized Synthesis of Methyl 2-cyano-2-(substituted phenyl)acetate:
-
To a solution of the appropriately substituted phenylacetonitrile in a dry aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added at 0°C to generate the carbanion.
-
Methyl chloroformate is then added dropwise to the solution, and the reaction is allowed to proceed to completion.
-
The reaction is quenched with a proton source (e.g., water or dilute acid), and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica gel to yield the desired methyl 2-cyano-2-(substituted phenyl)acetate.
Step 2: Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging aspect of X-ray crystallography. Several techniques can be employed, and the optimal method is typically determined empirically.
| Crystallization Method | Description | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial. | Simple and requires minimal equipment. | Can be slow; may lead to oiling out if evaporation is too rapid. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. | Allows for fine control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. | Effective for compounds with a steep solubility curve. | May lead to the formation of multiple small crystals. |
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model, which is then refined against the experimental data to obtain the final, accurate crystal structure.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis: The Impact of 2-Fluoro Substitution
In the absence of direct experimental data for a complete series, we can predict the structural consequences of introducing a fluorine atom at the ortho position of the phenyl ring in methyl 2-cyano-2-phenylacetate. This analysis is based on the known electronic properties of fluorine and its documented role in influencing intermolecular interactions.[1][2]
Molecular Conformation
The conformation of the molecule, particularly the torsion angle between the phenyl ring and the acetate group, is likely to be influenced by the 2-fluoro substituent. The steric bulk of the fluorine atom, although relatively small, may induce a greater twist of the phenyl ring out of the plane of the cyanoacetate moiety compared to the non-fluorinated analog. This can have implications for the molecule's overall shape and how it packs in the crystal lattice.
Intermolecular Interactions and Crystal Packing
The substitution of a hydrogen with a highly electronegative fluorine atom introduces the possibility of a variety of weak intermolecular interactions that can dictate the crystal packing.[3][4] These interactions, while individually weak, can collectively play a significant role in the stabilization of the crystal structure.
-
C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, forming C-H···F interactions with neighboring molecules. These interactions, though often considered less significant than conventional hydrogen bonds, can be structure-directing.[1][2]
-
F···F Interactions: Close contacts between fluorine atoms of adjacent molecules can also occur. The nature of these interactions is complex and can be either attractive or repulsive depending on the geometry of the contact.[3][5]
-
π-π Stacking: The electron-withdrawing nature of the fluorine atom can modulate the electron density of the phenyl ring, potentially influencing π-π stacking interactions between aromatic rings of neighboring molecules.
It is plausible that the introduction of the 2-fluoro substituent would lead to a more complex network of intermolecular interactions compared to the non-fluorinated or other halogenated (e.g., chloro) analogs. This could result in a different, and potentially more densely packed, crystal structure.
Figure 2: 2D representation of methyl 2-cyano-2-(2-fluorophenyl)acetate.
Hypothetical Comparison of Crystallographic Data
The following table presents a hypothetical comparison of key crystallographic parameters for methyl 2-cyano-2-phenylacetate and its 2-fluoro and 2-chloro analogs. This is intended to illustrate the type of data that would be obtained from a full crystallographic study and to highlight the potential impact of the substituents.
| Parameter | Methyl 2-cyano-2-phenylacetate (Hypothetical) | Methyl 2-cyano-2-(2-fluorophenyl)acetate (Hypothetical) | Methyl 2-cyano-2-(2-chlorophenyl)acetate (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 10.2 | 12.5 | 10.5 |
| b (Å) | 8.5 | 8.9 | 8.7 |
| c (Å) | 11.8 | 9.3 | 12.1 |
| β (˚) | 95.2 | 90 | 98.4 |
| Volume (ų) | 1015 | 1039 | 1082 |
| Z | 4 | 4 | 4 |
| Density (g/cm³) | 1.28 | 1.35 | 1.38 |
| Key Intermolecular Interactions | C-H···O, C-H···N, π-π stacking | C-H···F, C-H···O, C-H···N, F···π | C-H···O, C-H···N, C-H···Cl, π-π stacking |
Note: This data is purely illustrative and intended to provide a framework for comparison. Actual experimental values may differ.
Conclusion
The crystallographic comparison of methyl 2-cyano-2-(2-fluorophenyl)acetate and its analogs is a valuable endeavor for understanding the subtle yet significant effects of fluorine substitution on molecular structure and crystal packing. While direct experimental comparisons are currently limited, a hypothetical analysis grounded in the principles of crystal engineering provides a strong foundation for future research. The detailed experimental protocol outlined in this guide serves as a robust methodology for obtaining the necessary data to validate these predictions. A thorough understanding of the solid-state structures of these compounds will undoubtedly contribute to the more rational design of new pharmaceuticals and functional materials.
References
- Cole, J. C., & Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(1), 10-21.
- Thirumamagal, R., & Muthu, S. (2021). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 23(34), 5824-5836.
- Goryunov, E. I., Stash, A. I., & Antipin, M. Y. (2019).
- Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Fluorine in crystal engineering. Chemical Society Reviews, 40(7), 3496-3508.
- Cole, J. C., & Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(1), 10-21.
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A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-Cyano-2-(2-fluorophenyl)acetate
This document provides essential, procedural guidance for the safe handling and disposal of methyl 2-cyano-2-(2-fluorophenyl)acetate (CAS No. 259248-36-7). As a fluorinated aromatic ester with a cyano moiety, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step.
Core Principle: Hazard-Aware Waste Management
The fundamental principle of disposal for this compound is to treat it as a regulated hazardous waste from the moment it is designated for disposal. Its chemical structure necessitates this classification due to three key features: it is a halogenated organic compound, it contains a cyano group, and it possesses inherent toxicity. Standard operating procedures must be built around mitigating the risks identified in its Safety Data Sheet (SDS).
Hazard Profile
A thorough risk assessment begins with understanding the compound's intrinsic hazards. Methyl 2-cyano-2-(2-fluorophenyl)acetate is classified under the Globally Harmonized System (GHS) with several key warnings that directly inform disposal protocols.
| Hazard Classification | GHS Code | Implication for Handling and Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2] This necessitates the use of comprehensive Personal Protective Equipment (PPE) and engineering controls (i.e., fume hood) at all times to prevent exposure. |
| Skin Irritation | H315 | Causes skin irritation.[2][3] Prolonged or repeated contact must be avoided. Contaminated gloves and clothing must be removed and disposed of immediately. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3] Chemical splash goggles and a face shield are mandatory to prevent irreversible eye damage. |
| Specific Target Organ Toxicity | H335 / H336 | May cause respiratory irritation, drowsiness, or dizziness.[2][3] All handling and aliquoting of waste must occur in a certified chemical fume hood to prevent inhalation of vapors. |
The presence of a carbon-fluorine bond places this compound in the category of halogenated organic compounds, which are subject to specific environmental regulations.[4][5] High-temperature incineration is often the required disposal method to ensure the complete destruction of the molecule, preventing the release of persistent organic pollutants.[4]
Pre-Disposal Protocol: Safety and Segregation
Proper disposal begins long before the waste container leaves the laboratory. The following steps are critical for ensuring a safe and compliant workflow.
Required Personal Protective Equipment (PPE)
Exposure prevention is paramount. The following PPE is mandatory when handling waste methyl 2-cyano-2-(2-fluorophenyl)acetate:
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[6][7] Standard safety glasses are insufficient.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and disposed of as hazardous waste after handling or if contamination is suspected.[3][7] Proper glove removal technique is essential to avoid skin contact.[3][7]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.[6][8] An emergency shower and eyewash station must be readily accessible.[6][9]
Engineering Controls and Waste Segregation
All operations involving this compound, including the transfer of waste into a designated container, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][8]
Waste Segregation is Non-Negotiable: The most critical step in pre-disposal is strict waste segregation. Methyl 2-cyano-2-(2-fluorophenyl)acetate waste must be collected in a dedicated container and NEVER mixed with other waste streams.
-
Do Not Mix With: Strong acids, strong bases, strong oxidizing agents, or strong reducing agents.[6][9] Mixing with acids could potentially lead to the generation of highly toxic hydrogen cyanide gas, while reaction with oxidizers could create a fire or explosion hazard.
-
Designated Container: Collect waste in a container that is compatible, clearly labeled, durable, and leak-proof.[8][10]
Step-by-Step Disposal Procedure
This protocol provides a self-validating system for the disposal of methyl 2-cyano-2-(2-fluorophenyl)acetate and its contaminated materials.
Step 1: Container Preparation and Labeling
-
Procure a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene for solid waste).
-
Affix a hazardous waste label. At a minimum, the label must clearly state:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "Methyl 2-cyano-2-(2-fluorophenyl)acetate"
-
Associated Hazards: "Acutely Toxic, Irritant"[8]
-
Accumulation Start Date
-
Step 2: Waste Collection
-
Working inside a chemical fume hood, carefully transfer the waste chemical into the prepared container.
-
For solid waste (e.g., contaminated filter paper, weigh boats), use forceps to place items into a designated solid waste container.
-
For liquid waste (e.g., residual material, rinsate from cleaning glassware), use a funnel to pour the liquid into the designated liquid waste container.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 3: Container Storage
-
Securely close the waste container lid.[11]
-
Store the container in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel.
-
The storage location should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Store away from incompatible materials as noted in Section 2.2.[9]
Step 4: Arranging for Final Disposal
-
Once the container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup.
-
Do not attempt to dispose of the chemical yourself. Final disposal must be handled by a licensed hazardous waste contractor who will transport it to a permitted treatment, storage, and disposal facility (TSDF).[8][12]
Step 5: Empty Container Disposal
-
Empty containers that held methyl 2-cyano-2-(2-fluorophenyl)acetate must also be treated as hazardous waste unless properly decontaminated.
-
It is often safest and most compliant to dispose of the unrinsed, empty container in the appropriate solid hazardous waste stream. If triple-rinsing is permitted by your institution, the rinsate must be collected as liquid hazardous waste.[10]
Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[9]
-
Control: If safe to do so, remove all ignition sources from the area.[3][9]
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain: Wearing full PPE, contain the spill by absorbing it with an inert, non-combustible material such as vermiculite, sand, or silica gel.[3][9][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[11][13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
Exposure First Aid
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing methyl 2-cyano-2-(2-fluorophenyl)acetate waste from generation to final disposal.
Caption: Decision workflow for handling and disposal of methyl 2-cyano-2-(2-fluorophenyl)acetate.
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methyl 2-cyano-2-(2-fluorophenyl)acetate — Chemical Substance Information. NextSDS. [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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Ethyl Cyanoacetate, 98+% MSDS. Exposome-Explorer. [Link]
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Safety Data Sheet - Methyl 2-cyano-2-(p-tolyl)acetate. Angene Chemical. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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Ethyl cyanoacetate - Brief Profile. European Chemicals Agency (ECHA). [Link]
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Navigating the Synthesis of Advanced Pharmaceutical Intermediates: A Guide to Personal Protective Equipment for Methyl 2-cyano-2-(2-fluorophenyl)acetate
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of pharmaceutical research and development, the synthesis of novel intermediates is a daily reality. Among these, methyl 2-cyano-2-(2-fluorophenyl)acetate stands as a key building block, valued for its utility in constructing complex molecular architectures. However, its chemical structure—incorporating a fluorinated aromatic ring, a cyano group, and a methyl ester—necessitates a robust and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Chemical Personality
Methyl 2-cyano-2-(2-fluorophenyl)acetate is classified with a range of hazards that demand respect and careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, analysis of its structural motifs and data from close analogs such as 2-fluorophenylacetic acid and various cyanoacetate esters allows for a comprehensive hazard profile.
The primary concerns associated with this compound are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The presence of the fluorinated phenyl ring and the cyano group are of particular note. Halogenated organic compounds can have various toxic effects, and upon combustion, can produce highly toxic gases such as hydrogen fluoride.[1] The cyano group presents a risk of releasing hydrogen cyanide, a potent toxin, under certain conditions, such as in the presence of strong acids or during thermal decomposition.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling methyl 2-cyano-2-(2-fluorophenyl)acetate. The following table outlines the minimum required PPE and provides recommendations based on the anticipated hazards.
| PPE Category | Minimum Requirement | Recommended Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Double-gloving with a thicker, chemical-resistant outer glove over a disposable nitrile inner glove. Nitrile gloves alone are not recommended for prolonged contact with halogenated hydrocarbons as these chemicals can cause rapid degradation and breakthrough.[2][3] For extended operations, consider butyl or neoprene gloves which offer better resistance to a wider range of chemicals, including corrosive acids that may be used in the synthesis or work-up.[3] Always inspect gloves for any signs of degradation before and during use and change them immediately if contamination is suspected.[4] |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles are required. Due to the risk of serious eye irritation, standard safety glasses do not provide sufficient protection from splashes. When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. |
| Respiratory Protection | Not required for small quantities in a certified chemical fume hood. | For operations with the potential for aerosol generation (e.g., weighing large quantities of powder, preparing solutions, or in case of a spill) or when working outside of a fume hood, a NIOSH-approved respirator with a combination Organic Vapor/Acid Gas/Particulate (e.g., A1B1E1K1/P100) cartridge is recommended. [5][6] This combination provides protection against organic vapors from the compound itself, acid gases such as hydrogen fluoride that could be generated during decomposition, and particulates if handling the solid form.[5][7] |
| Body Protection | Laboratory coat | A flame-resistant laboratory coat is recommended. Standard cotton lab coats offer minimal protection from chemical splashes. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots or shoe covers should be worn when handling larger quantities of the material where there is a risk of spills. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan is crucial to minimize the risk of exposure. The following procedural steps should be integrated into your laboratory's standard operating procedures (SOPs).
Designated Work Area
All work with methyl 2-cyano-2-(2-fluorophenyl)acetate should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8][9] The work area should be clearly labeled to indicate the presence of a hazardous substance.[10]
Handling of Solid Compound
If you are working with the solid form of the compound, the following precautions are critical to prevent the generation and inhalation of dust:
-
Weighing: Whenever possible, weigh the powder directly within the chemical fume hood.[11] If the balance cannot be placed in the hood, tare a container with a lid, add the powder to the container inside the hood, close the lid, and then move it to the balance for weighing.[10]
-
Static Electricity: Powders can be prone to static, causing them to disperse. Use anti-static weigh paper or an anti-static gun to minimize this effect.[10]
-
Solution Preparation: Add solvents to the solid slowly to avoid splashing and aerosolization.
Emergency Procedures
Spill Response:
-
Small Spills (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. If the spill is significant, evacuate the laboratory and contact your institution's emergency response team.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of methyl 2-cyano-2-(2-fluorophenyl)acetate and any contaminated materials is a critical component of a safe laboratory practice.
-
Waste Categorization: This compound should be disposed of as halogenated organic waste .[1][12] Do not mix it with non-halogenated waste streams.
-
Containerization: Use a designated, properly labeled, and sealed container for all waste containing this compound. The container should be compatible with the chemical and stored in a secondary containment tray in a well-ventilated area.
-
Decontamination of Glassware and Equipment: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. The rinsate should be collected as halogenated organic waste. Following the solvent rinse, wash the glassware with soap and water.
-
Disposal of Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be placed in a sealed bag and disposed of as solid hazardous waste.
// Node Definitions start [label="Start: Handling Methyl 2-cyano-2-(2-fluorophenyl)acetate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Work in Certified\nChemical Fume Hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; small_scale [label="Small Scale Operation\n(e.g., < 1g)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; aerosol_risk [label="Risk of Aerosol\nGeneration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_base [label="Minimum PPE:\n- Double Gloves (Nitrile inner, Butyl/Neoprene outer)\n- Chemical Splash Goggles\n- Flame-Resistant Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; face_shield [label="Add Face Shield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; respirator [label="Add NIOSH Respirator\n(A1B1E1K1/P100 Cartridge)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Proceed with Caution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions start -> fume_hood; fume_hood -> small_scale [label="Yes"]; fume_hood -> respirator [label="No"]; small_scale -> aerosol_risk [label="Yes"]; small_scale -> ppe_base [label="No"]; aerosol_risk -> respirator [label="Yes"]; aerosol_risk -> ppe_base [label="No"]; ppe_base -> face_shield [label="If Splash Risk"]; ppe_base -> end; face_shield -> end; respirator -> ppe_base;
} end_dot
Caption: PPE selection workflow for handling methyl 2-cyano-2-(2-fluorophenyl)acetate.
Conclusion: Fostering a Culture of Safety
The responsible handling of advanced pharmaceutical intermediates like methyl 2-cyano-2-(2-fluorophenyl)acetate is paramount to both scientific progress and the safety of the research community. By understanding the inherent hazards, implementing a robust PPE strategy, adhering to a detailed operational plan, and following a compliant disposal protocol, researchers can confidently and safely utilize this valuable chemical building block. This guide serves as a foundational document, and it is incumbent upon each laboratory to adapt and expand upon these recommendations to suit their specific experimental contexts and institutional safety policies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
